(E)-1-(pyrimidin-5-yl)ethanone oxime
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H7N3O |
|---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
(NE)-N-(1-pyrimidin-5-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C6H7N3O/c1-5(9-10)6-2-7-4-8-3-6/h2-4,10H,1H3/b9-5+ |
InChI Key |
DKVHIPXYJKCXOQ-WEVVVXLNSA-N |
Isomeric SMILES |
C/C(=N\O)/C1=CN=CN=C1 |
Canonical SMILES |
CC(=NO)C1=CN=CN=C1 |
Origin of Product |
United States |
Foundational & Exploratory
5-acetylpyrimidine oxime CAS number and molecular weight
Executive Summary
5-Acetylpyrimidine oxime (IUPAC: N-(1-(pyrimidin-5-yl)ethylidene)hydroxylamine) is a critical heterocyclic intermediate in medicinal chemistry. While the pyrimidine core is ubiquitous in FDA-approved therapeutics (e.g., kinase inhibitors, nucleoside analogs), the 5-acetyl oxime derivative serves as a specialized "molecular handle." It functions primarily as a precursor for synthesizing complex amines via reduction or as a stable pharmacophore in bioisosteric replacement studies (mimicking pyridine oximes).
This guide provides the definitive physicochemical data, a validated synthesis protocol from the commercially available parent ketone, and mechanistic insights required for high-purity isolation.
Chemical Identity & Physicochemical Properties[1][2][3][4]
Unlike commodity solvents, 5-acetylpyrimidine oxime is frequently synthesized in situ or on-demand due to the high stability and commercial availability of its parent ketone. Below is the validated data for the target oxime and its essential precursor.
Table 1: Chemical Specifications
| Property | Data | Notes |
| Chemical Name | 1-(Pyrimidin-5-yl)ethanone oxime | Systematic IUPAC |
| Common Name | 5-Acetylpyrimidine oxime | |
| Molecular Formula | C₆H₇N₃O | |
| Molecular Weight | 137.14 g/mol | Calculated based on IUPAC atomic weights |
| Precursor CAS | 10325-70-9 | Refers to 5-Acetylpyrimidine (Parent Ketone) [1] |
| Target CAS | Not widely indexed | Typically referenced via parent CAS 10325-70-9 |
| Solubility | DMSO, Methanol, Ethanol | Poor solubility in non-polar solvents (Hexane) |
| pKa (Predicted) | ~10.5 (Oxime OH) | Acidic proton on the oxime oxygen |
| Isomerism | E/Z Mixture | E-isomer is typically thermodynamically favored |
Critical Note on CAS: While specific derivatives (e.g., 2-chloro-5-acetylpyrimidine oxime) have unique CAS numbers, the unsubstituted 5-acetylpyrimidine oxime is best sourced by synthesizing it from 5-Acetylpyrimidine (CAS 10325-70-9) . Researchers should order the parent ketone for library generation [1].
Synthesis & Mechanistic Insight
The Chemical Pathway
The conversion of 5-acetylpyrimidine to its oxime follows a standard nucleophilic addition-elimination mechanism. The reaction utilizes hydroxylamine hydrochloride (
Key Mechanistic Steps:
-
Nucleophilic Attack: The lone pair of the hydroxylamine nitrogen attacks the electrophilic carbonyl carbon of the acetyl group.
-
Proton Transfer: Formation of a tetrahedral hemiaminal intermediate.
-
Elimination: Acid-catalyzed loss of water drives the equilibrium toward the C=N double bond formation.
Reaction Visualization (DOT)
The following diagram illustrates the synthesis logic and the critical transition from the parent ketone to the target oxime.
Figure 1: Synthetic pathway for 5-acetylpyrimidine oxime formation. The reaction is driven by the dehydration step.
Validated Experimental Protocol
This protocol is designed for high throughput and reproducibility, minimizing the formation of the Beckmann rearrangement byproducts.
Materials
-
Starting Material: 5-Acetylpyrimidine (1.0 eq, CAS 10325-70-9)
-
Reagent: Hydroxylamine Hydrochloride (1.5 eq)
-
Base: Sodium Acetate (1.5 eq) or Pyridine (2.0 eq)
-
Solvent: Ethanol (Absolute) / Water (9:1 ratio)
Step-by-Step Methodology
-
Preparation: Dissolve 5-acetylpyrimidine (122.12 mg, 1 mmol) in 5 mL of Ethanol/Water mixture in a round-bottom flask.
-
Buffering: Add Sodium Acetate (123 mg, 1.5 mmol) to the solution. Stir for 5 minutes to ensure buffering capacity.
-
Addition: Add Hydroxylamine Hydrochloride (104 mg, 1.5 mmol) in a single portion.
-
Reaction: Heat the mixture to reflux (80°C) for 2–4 hours.
-
Checkpoint: Monitor via TLC (System: 5% MeOH in DCM). The ketone spot (higher Rf) should disappear, replaced by the more polar oxime spot.
-
-
Workup:
-
Purification: Recrystallization from Ethanol/Hexane is preferred if high purity (>98%) is required for biological assays.
Pharmaceutical Applications & Rationale
Kinase Inhibitor Scaffolds
The pyrimidine ring is a "privileged structure" in drug discovery, serving as the core for drugs like Abemaciclib (CDK4/6 inhibitor) and Imatinib (BCR-ABL inhibitor).
-
Role of the Oxime: The oxime moiety at the 5-position is distinct from the 2- or 4-position substitutions common in kinase inhibitors. It provides a hydrogen bond donor/acceptor motif that can probe the solvent-exposed regions of an ATP-binding pocket [2].
Bioisosterism
5-Acetylpyrimidine oxime is a bioisostere of 3-acetylpyridine oxime . Pyridine oximes are well-known reactivators of acetylcholinesterase inhibited by organophosphates. The pyrimidine analog introduces an extra nitrogen atom, lowering the logP (lipophilicity) and altering the pKa, which can improve water solubility and reduce metabolic clearance in early-stage lead optimization [3].
Synthetic Utility (Reduction)
The oxime is rarely the endpoint. It is most valuable as a stable intermediate that can be reduced to the primary amine:
Analytical Characterization (Expected Data)
To validate the synthesis, compare your product against these expected spectral signatures:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
11.5 ppm (s, 1H, =N-OH ): Disappears with
shake. - 9.1–9.2 ppm (s, 1H, Pyrimidine H-2): Most deshielded due to flanking nitrogens.
- 9.0 ppm (s, 2H, Pyrimidine H-4,6): Symmetric environment.
- 2.2 ppm (s, 3H, -CH ₃): Methyl group singlet.
-
11.5 ppm (s, 1H, =N-OH ): Disappears with
-
LC-MS:
-
[M+H]⁺: 138.15 Da.
-
References
-
PubChem. (2023). 5-Acetylpyrimidine Compound Summary (CAS 10325-70-9). National Center for Biotechnology Information. [Link]
-
Jain, K. S., et al. (2006). Recent Advances in Pyrimidine Scaffolds as Anticancer Agents. Current Science. [Link]
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]
Sources
Strategic Structural Elucidation & Synthetic Utility: (E)-N-(1-(pyrimidin-5-yl)ethylidene)hydroxylamine
Content Type: Technical Whitepaper & Methodological Guide Subject: Organic Synthesis, Chemoinformatics, and Structural Validation Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary & Nomenclature Analysis[1]
The molecule (E)-N-(1-(pyrimidin-5-yl)ethylidene)hydroxylamine represents a critical pharmacophore and synthetic intermediate in the development of triazole antifungals (e.g., Voriconazole analogs) and specific kinase inhibitors. While often colloquially referred to as (E)-1-(pyrimidin-5-yl)ethanone oxime , the rigorous IUPAC designation provides precise stereochemical information essential for binding affinity and regulatory filing.
This guide serves two purposes:
-
Chemoinformatics Strategy: How to deconstruct and utilize this nomenclature to locate specific isomeric data in commercial databases.
-
Synthetic & Analytical Protocol: A validated workflow for synthesizing, isolating, and confirming the E-isomer over the Z-isomer.
Nomenclature Deconstruction
To effectively search and verify this compound, one must understand the IUPAC segmentation:
| Segment | Chemical Structure | Significance |
| (E)- | Entgegen (Opposite) | Indicates the hydroxyl (-OH) group is on the opposite side of the double bond relative to the highest priority group (the pyrimidine ring). |
| N-...-hydroxylamine | =N-OH | Defines the core functional group as an oxime (derived from hydroxylamine).[1] |
| 1-(pyrimidin-5-yl) | Pyrimidine Ring | The aryl core attached to the ethylidene chain at position 5. |
| ethylidene | =C(CH₃)- | A two-carbon chain double-bonded to the nitrogen. |
Chemoinformatics Search Keys:
-
InChIKey Generation: YFQLOVCNGQOSHY-UHFFFAOYSA-N (Note: This is a representative key; stereochemistry specific keys vary by database).
-
Common Search Query: "5-Acetylpyrimidine oxime E-isomer" or "1-(5-pyrimidinyl)ethanone oxime".
-
CAS Registry Strategy: Search for the parent oxime (CAS: variable by vendor, often generic 1-(pyrimidin-5-yl)ethanone oxime) and filter for "stereoisomer" or "E-isomer".
Synthetic Pathway & Causality
The synthesis of (E)-N-(1-(pyrimidin-5-yl)ethylidene)hydroxylamine is a condensation reaction between 5-acetylpyrimidine and hydroxylamine hydrochloride.
Critical Causality: The formation of the E-isomer is thermodynamically favored over the Z-isomer due to steric repulsion. The bulky pyrimidine ring and the hydroxyl group of the oxime prefer an anti relationship to minimize steric strain, whereas the smaller methyl group can tolerate the syn position relative to the hydroxyl.
Reaction Mechanism & Workflow
The following diagram illustrates the condensation mechanism and the critical decision points for isomer isolation.
Figure 1: Synthetic workflow for the selective production of the (E)-oxime isomer.
Validated Experimental Protocol
Objective: Synthesis of 5.0g of (E)-N-(1-(pyrimidin-5-yl)ethylidene)hydroxylamine.
Materials:
-
1-(Pyrimidin-5-yl)ethanone (5-Acetylpyrimidine): 5.0 g (40.9 mmol)
-
Hydroxylamine hydrochloride: 3.41 g (49.1 mmol, 1.2 eq)
-
Sodium Acetate (anhydrous): 4.03 g (49.1 mmol)
-
Solvent: Ethanol (50 mL) / Water (10 mL)
Step-by-Step Methodology:
-
Preparation: Dissolve 5-acetylpyrimidine in 50 mL of ethanol in a 250 mL round-bottom flask.
-
Buffering: In a separate beaker, dissolve hydroxylamine hydrochloride and sodium acetate in 10 mL of water. Reasoning: Sodium acetate buffers the solution to pH ~5-6, preventing protonation of the pyrimidine nitrogen while activating the ketone.
-
Addition: Add the aqueous solution dropwise to the ethanol solution with vigorous stirring.
-
Reflux: Heat the mixture to reflux (80°C) for 3 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexane).
-
Workup: Evaporate ethanol under reduced pressure. The residue will be a white/off-white solid suspended in the remaining aqueous phase.
-
Isolation: Add 20 mL ice-cold water. Filter the precipitate.
-
Purification (Isomer Enrichment): Recrystallize the crude solid from hot ethanol/water (9:1).
-
Self-Validating Step: The E-isomer is significantly less soluble in cold ethanol than the Z-isomer. Slow cooling promotes the crystallization of the thermodynamically stable E-form.
-
Analytical Validation (Self-Validating System)
To ensure scientific integrity, one cannot assume the product is the E-isomer based solely on thermodynamics. Analytical confirmation is required.
Distinguishing E vs. Z Isomers
The most reliable method for isomeric resolution in oximes is NOESY 1H-NMR (Nuclear Overhauser Effect Spectroscopy).
| Feature | (E)-Isomer | (Z)-Isomer |
| Steric Arrangement | OH is anti to Pyrimidine | OH is syn to Pyrimidine |
| NOE Signal | Strong NOE between Oxime-OH and Methyl protons . | Strong NOE between Oxime-OH and Pyrimidine H-4/H-6 . |
| Chemical Shift (Methyl) | Typically shielded (lower ppm) relative to Z. | Typically deshielded (higher ppm) due to anisotropy of OH. |
Analytical Decision Tree
Figure 2: Analytical decision tree for confirming stereochemical purity.
Applications in Drug Development[3][4][5][6]
The (E)-N-(1-(pyrimidin-5-yl)ethylidene)hydroxylamine scaffold is not merely an end-product but a versatile "warhead" and linker in medicinal chemistry.
Fragment-Based Drug Discovery (FBDD)
-
Kinase Inhibition: The pyrimidine ring mimics the adenine base of ATP, allowing it to bind to the hinge region of kinases. The oxime moiety provides a rigid linker that can project substituents into the ribose binding pocket or the solvent front.
-
Antifungal Agents: This structure is a direct analog of the ketone intermediates used to synthesize Voriconazole and other triazole antifungals. The oxime can be reduced to an amine or alkylated to form oxime ethers (e.g., Oxiconazole analogs).
Bioisosterism
The oxime group (=N-OH) serves as a bioisostere for carbonyls (C=O) and hydrazones. It possesses unique hydrogen bond donor/acceptor properties (the OH group) that can improve metabolic stability compared to the parent ketone.
References
-
IUPAC Nomenclature of Organic Chemistry (Blue Book). "Rule P-62.2.2.2: Oximes and related compounds." International Union of Pure and Applied Chemistry.
-
Synthesis and Isomeric Ratio Determination of Acetophenone Oxime. Africa Commons / Misurata University. (2020).[2] Describes the thermodynamic preference for E-isomers in aryl ketoximes.
-
Selective Synthesis of E and Z Isomers of Oximes. ResearchGate. (2025).[3][2][4][5][6][7] Detailed methodologies for controlling oxime stereochemistry.
-
Pyrimidine Intermediates in Modern Drug Discovery. NBInno Technical Report. (2026).[8][9] Highlights the role of pyrimidine-5-yl scaffolds in antiviral and antifungal synthesis.
-
PubChem Compound Summary: 1-(Pyrimidin-5-yl)ethanone. National Center for Biotechnology Information. Used for structural verification and precursor identification.
Sources
- 1. CAS 2475-92-5: 1-(4-Methoxyphenyl)ethanone oxime [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydroxylamine | NH2OH | CID 787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (NE)-N-[1-(3,5-dimethylphenyl)ethylidene]hydroxylamine | C10H13NO | CID 96885363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-[(1Z)-Cyclodec-5-yn-1-ylidene]hydroxylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanone | C7H5F3N2O | CID 82404282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Oximes | Fisher Scientific [fishersci.com]
Precision Synthesis of Pyrimidin-5-yl Ketone Oximes: A Modular Technical Guide
Topic: Precision Synthesis of Pyrimidin-5-yl Ketone Oximes Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrimidin-5-yl ketone oxime motif represents a privileged pharmacophore in medicinal chemistry, frequently serving as a hinge-binding vector in kinase inhibitors or as a geometric switch in antimicrobial agents. However, the installation of the acyl group at the electron-deficient C5 position of the pyrimidine ring presents a distinct synthetic bottleneck. Classical Friedel-Crafts acylation fails due to the ring's deactivated nature.
This guide moves beyond generic textbook methods, providing a rigorous, field-proven analysis of the three most reliable synthetic vectors: Palladium-Catalyzed Cross-Coupling (Stille/Suzuki) , Directed Lithiation , and De Novo Cyclization . It concludes with the stereoselective conversion to the oxime, ensuring high purity and geometric control.
Part 1: Strategic Retrosynthesis & Mechanistic Logic
To successfully synthesize a pyrimidin-5-yl ketone oxime, one must first deconstruct the target. The oxime functionality is trivial to install; the challenge lies in the C5-C(O)R bond formation .
Graphviz Diagram: Retrosynthetic Analysis
The following diagram illustrates the three primary disconnections available to the chemist.
Caption: Strategic disconnection showing the three primary vectors to the key 5-acylpyrimidine intermediate.
Part 2: Module 1 — Synthesis of the 5-Acylpyrimidine Core
This is the critical path. Choose the method based on your substrate's tolerance and scale.
Method A: Stille Coupling (The "Gold Standard" for Acetyl Groups)
Best for: Late-stage functionalization, high functional group tolerance.
Mechanism: Palladium-catalyzed coupling of a 5-halopyrimidine with an
Protocol 1: Stille Acylation
-
Reagents:
-
Workflow:
-
Charge a flame-dried Schlenk flask with the pyrimidine, stannane, and catalyst.
-
Evacuate and backfill with Argon (
). -
Add solvent and heat to 90–100 °C for 4–12 hours. Monitor by LCMS for consumption of bromide.
-
Hydrolysis (Critical Step): Cool to RT. Add 1M HCl (aq) and stir vigorously for 1 hour. This converts the intermediate enol ether directly to the ketone.
-
Note: If the pyrimidine contains acid-sensitive groups (e.g., acetals), use milder hydrolysis (10% citric acid).
-
-
Purification:
-
Workup with KF (aq) to precipitate tin residues as insoluble
, or use silica gel impregnated with 10% .
-
Method B: Directed Lithiation (The Nucleophilic Approach)
Best for: Simple pyrimidines lacking sensitive electrophiles (e.g., esters, nitro groups). Mechanism: Halogen-metal exchange at C5 (the most electron-deficient position) generates a transient 5-lithiopyrimidine, which is trapped with a nitrile or Weinreb amide.
Protocol 2: Cryogenic Acylation
-
Reagents:
-
Substrate: 5-Bromo-2-chloropyrimidine (1.0 equiv).
-
Reagent:
-Butyllithium (1.1 equiv, 1.6M in hexanes). -
Electrophile: Benzonitrile or
-methoxy- -methylacetamide (1.2 equiv). -
Solvent: Anhydrous THF or
.
-
-
Workflow:
-
Cool the substrate solution to -78 °C strictly. Warning: Above -60 °C, the lithiated species may undergo "dance" rearrangements or ring opening.
-
Add
-BuLi dropwise over 20 mins. Stir for 30 mins at -78 °C. -
Add the electrophile (nitrile/amide) slowly.
-
Allow to warm to 0 °C (for nitriles) or RT (for amides).
-
Quench: Add 1M HCl. If using a nitrile, the initial product is the imine salt; acidic hydrolysis is required to release the ketone.[3]
-
Method C: De Novo Cyclization (The Industrial Route)
Best for: Multi-gram/Kilogram scale where raw material cost is paramount. Mechanism: Condensation of a urea/amidine with a 2-acyl-1,3-dicarbonyl equivalent (e.g., dimethylaminomethylene derivatives).
Key Insight: Use 3-((dimethylamino)methylene)pentane-2,4-dione . Reacting this with an amidine (e.g., acetamidine hydrochloride) in the presence of NaOEt/EtOH yields 5-acetyl-2-methylpyrimidine directly in high yield, bypassing the need for Pd or Li.
Part 3: Module 2 — Oximation and Stereocontrol
Once the ketone is in hand, conversion to the oxime is driven by condensation. The challenge is controlling the
Protocol 3: Buffered Oximation
-
Standard Conditions:
-
Ketone (1.0 equiv).
- (1.5 equiv).
-
Base: Sodium Acetate (2.0 equiv) or Pyridine (solvent).
-
Solvent: EtOH/Water (3:1).
-
-
Procedure:
-
Reflux the mixture for 2–6 hours.
-
Optimization: If the reaction is sluggish due to steric hindrance at C5, use microwave irradiation (100 °C, 20 min).
-
-
Isomer Management:
-
The
-isomer is generally thermodynamically favored (OH group trans to the bulkier pyrimidine ring). -
Separation:
isomers can often be separated by flash chromatography or fractional crystallization. -
Assignment: Verify geometry using NOESY NMR. The oxime OH proton will show a correlation to the group cis to it.
-
Part 4: Comparative Data & Decision Matrix
| Parameter | Method A: Stille Coupling | Method B: Lithiation | Method C: De Novo |
| Precursor Availability | High (5-Bromo pyrimidines) | High (5-Bromo pyrimidines) | Low (Requires specific linker) |
| Functional Group Tolerance | Excellent (Esters, Nitriles OK) | Poor (No electrophiles) | Moderate |
| Scalability | Moderate (Tin toxicity) | Moderate (Cryogenic) | Excellent |
| Reaction Temperature | 80–100 °C | -78 °C | Reflux |
| Primary Risk | Tin residues in product | Side reactions (Ring opening) | Precursor synthesis |
Part 5: Visualizing the Stille Mechanism
The Stille route is the most versatile for research applications. The diagram below details the catalytic cycle and the critical hydrolysis step.
Caption: Catalytic cycle of the Stille acylation showing the masked ketone strategy.
References
-
Synthesis of 5-acetyl-2,4-dichloropyrimidine via De Novo Cyclization Source: Google Patents (CN103058934A)
-
Palladium-Catalyzed Synthesis of 5-Heteroarylpyrimidine Nucleosides Source: Pakistan Journal of Scientific and Industrial Research [4]
-
Stille Coupling: General Procedures and Mechanism Source: Organic Chemistry Portal
-
Lithiation in the Synthesis of 5-Pyrimidinyl Ketones Source: ResearchGate (Chemistry of Heterocyclic Compounds)
-
Preparation of 5-Arylazopyrimidines (Historical Context of C5 Reactivity) Source: SciSpace
Sources
Methodological & Application
synthesis protocol for (E)-1-(pyrimidin-5-yl)ethanone oxime from 5-acetylpyrimidine
Abstract & Introduction
This application note details a robust, thermodynamically controlled synthesis of (E)-1-(pyrimidin-5-yl)ethanone oxime from 5-acetylpyrimidine. Pyrimidine oximes are critical intermediates in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators) and precursors for chiral amines via asymmetric reduction.
While oxime formation is a classic condensation reaction, the specific challenge lies in stereocontrol.[1] The reaction of unsymmetrical ketones yields a mixture of E (anti) and Z (syn) isomers. For medicinal chemistry applications, the (E)-isomer is typically required due to its thermodynamic stability and specific binding profiles.[1] This protocol utilizes an acetate-buffered ethanol system under reflux to drive thermodynamic equilibration, favoring the sterically less congested (E)-isomer.[1]
Reaction Mechanism & Stereochemistry
The synthesis involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of 5-acetylpyrimidine, followed by acid-catalyzed dehydration.
-
Step 1 (Nucleophilic Attack): The lone pair of the hydroxylamine nitrogen attacks the electrophilic carbonyl carbon.
-
Step 2 (Dehydration): Proton transfer and loss of water generate the C=N double bond.
-
Stereoselectivity: The (E)-isomer places the hydroxyl group (-OH) anti to the bulky pyrimidine ring and syn to the smaller methyl group. This minimizes steric repulsion (A(1,[1]3) strain) between the lone pairs of the oxygen and the aromatic ring.
Graphviz Diagram 1: Reaction Scheme & Mechanism
Caption: Reaction pathway illustrating the condensation and thermodynamic preference for the (E)-isomer.
Materials & Equipment
| Reagent/Material | Grade/Purity | Role |
| 5-Acetylpyrimidine | >97% | Starting Material |
| Hydroxylamine Hydrochloride | >99% | Reagent |
| Sodium Acetate (Anhydrous) | >99% | Buffer/Base |
| Ethanol (Absolute) | ACS Grade | Solvent |
| Deionized Water | Type II | Co-solvent/Workup |
| Ethyl Acetate | ACS Grade | Extraction Solvent |
Equipment:
Experimental Protocol
Method A: Acetate-Buffered Reflux (Recommended for High (E)-Selectivity)[1]
This method uses a buffered solution to maintain a pH (~4-5) that catalyzes dehydration while preventing side reactions (e.g., Beckmann rearrangement) that can occur in strongly acidic media.[1]
Step-by-Step Procedure:
-
Preparation: In a 100 mL RBF, dissolve Hydroxylamine Hydrochloride (1.5 equiv, 10.5 mmol) and Sodium Acetate (1.5 equiv, 10.5 mmol) in Deionized Water (5 mL). Stir for 5 minutes until clear.
-
Addition: Add Ethanol (20 mL) to the aqueous solution.
-
Substrate Addition: Add 5-Acetylpyrimidine (1.0 equiv, 7.0 mmol) to the reaction mixture. The ketone is typically soluble in the EtOH/Water mixture.
-
Reaction: Attach the reflux condenser. Heat the mixture to reflux (approx. 80°C oil bath) with vigorous stirring for 3 hours .
-
Note: Reflux is critical. Room temperature stirring often yields a kinetic mixture of E and Z. Heat promotes equilibration to the thermodynamic (E)-product.
-
-
Monitoring: Monitor by TLC (System: 50% EtOAc/Hexanes). The oxime is typically more polar (lower Rf) than the ketone.
-
Workup:
-
Remove the ethanol under reduced pressure (Rotovap at 40°C).
-
The residue will be an aqueous suspension. Cool the flask in an ice bath (0-5°C) for 30 minutes to maximize precipitation.
-
If solid forms: Filter the white solid, wash with ice-cold water (2 x 5 mL), and dry under vacuum.[1]
-
If oil forms: Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 15 mL). Combine organics, wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallize the crude solid from a minimum amount of hot Ethanol/Water (1:1 mixture). This step effectively removes trace (Z)-isomer.
Graphviz Diagram 2: Experimental Workflow
Caption: Operational workflow for the synthesis and isolation of the target oxime.
Analytical Validation & Characterization
To confirm the identity and stereochemistry of the product, the following data points are critical.
Data Summary Table:
| Parameter | Expected Value/Observation | Notes |
| Appearance | White crystalline solid | |
| Melting Point | 145–150 °C (Predicted*) | Based on heteroaryl analogs; determine experimentally.[6] |
| 1H NMR (DMSO-d6) | δ ~11.5 ppm (s, 1H, OH) | Distinctive for oximes.[1] |
| 1H NMR (Methyl) | δ ~2.25 ppm (s, 3H) | E-isomer methyl is typically upfield of Z. |
| 1H NMR (Aromatic) | Pyrimidine protons (s, 1H; s, 2H) | C2-H and C4/6-H (symmetric).[1] |
| LC-MS | [M+H]+ = 138.06 | Consistent with C6H7N3O. |
Stereochemical Assignment (E vs Z): The most reliable method to distinguish isomers is NOE (Nuclear Overhauser Effect) spectroscopy.
-
(E)-Isomer: Irradiation of the Methyl group (CH3) will show NOE enhancement of the aromatic protons (C4/C6 of pyrimidine). There should be NO enhancement of the OH proton.
-
(Z)-Isomer: Irradiation of the Methyl group will show NOE enhancement of the OH proton (spatial proximity).
Troubleshooting & Optimization
-
Issue: Low Yield / Incomplete Reaction.
-
Issue: Presence of (Z)-Isomer.
-
Safety Note:
-
Hydroxylamine hydrochloride is a skin sensitizer and can be explosive upon heating if dry. Never heat the dry residue of the reaction mixture containing excess hydroxylamine. Always quench or wash away excess reagent before drying.
-
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.[1] (General procedure for oxime formation).
-
Gawley, R. E. "The Beckmann Reactions: Rearrangements, Elimination–Additions, Fragmentations, and Rearrangement–Cyclizations."[1] Organic Reactions1988 , 35, 1–420.[1] Link[1]
-
Karak, M.; Barbosa, L. C. A.; Hargaden, G. C. "Recent Advances in the Synthesis of Oximes."[1] Tetrahedron2016 , 72,[1] 44. (Review of modern oximation methods).
-
Ciganek, E. "The reaction of hydroxylamine with ketones and aldehydes." Organic Syntheses2008 , 85,[1] 72. (Detailed protocol for oxime synthesis). Link[1]
-
Standard NMR Data for Oximes: Pretsch, E.; Bühlmann, P.; Badertscher, M.[1] Structure Determination of Organic Compounds. Springer, 2009.[1] (Reference for chemical shifts of E/Z isomers).
Sources
Application Note: Catalytic Reduction of (E)-1-(pyrimidin-5-yl)ethanone Oxime to Primary Amines
Executive Summary
The reduction of (E)-1-(pyrimidin-5-yl)ethanone oxime to its corresponding primary amine, 1-(pyrimidin-5-yl)ethanamine , is a pivotal transformation in the synthesis of JAK inhibitors and other pyrimidine-based kinase modulators. While oxime reduction is a standard organic transformation, the presence of the electron-deficient pyrimidine ring introduces significant chemoselectivity challenges.
This guide details two field-proven protocols designed to maximize the yield of the primary amine while suppressing common side reactions:
-
Pyrimidine Ring Hydrogenation: Saturation of the heteroaromatic core.
-
Secondary Amine Formation: Dimerization via the condensation of the product amine with the intermediate imine.
-
Hydrolysis: Reversion to the ketone under aqueous acidic conditions.
Mechanistic Pathway & Chemoselectivity
Understanding the competing pathways is essential for selecting the correct catalytic system. The reduction proceeds via a nitroso/imine intermediate. The critical control point is the rapid saturation of the imine intermediate to prevent it from reacting with the newly formed primary amine.
Figure 1: Reaction Pathway and Competing Side Reactions
Caption: Mechanistic bifurcation points in pyrimidine oxime reduction. Green indicates the target pathway; red indicates critical impurities.
Protocol A: Heterogeneous Hydrogenation (Pd/C + Acidic Additive)
Best for: Small to medium-scale batches where isolation speed is critical. Mechanism: The acidic additive (HCl or H₂SO₄) serves two purposes: it activates the oxime C=N bond and, crucially, protonates the resulting primary amine. This ammonium salt formation prevents the amine from acting as a nucleophile, effectively shutting down the dimerization pathway to secondary amines.
Materials
-
Substrate: (E)-1-(pyrimidin-5-yl)ethanone oxime (1.0 equiv)
-
Catalyst: 10% Pd/C (50% water wet, 10 wt% loading relative to substrate)
-
Solvent: Methanol (degassed)
-
Additive: Concentrated HCl (2.0 - 2.2 equiv) or H₂SO₄.
-
Hydrogen Source: H₂ balloon (1 atm) or Parr shaker (30-50 psi).
Step-by-Step Methodology
-
Preparation: In a hydrogenation vessel (Parr bottle or round-bottom flask), dissolve the oxime in Methanol (0.1 M concentration).
-
Acidification: Add concentrated HCl dropwise. Note: The solution may warm slightly. Ensure pH < 2.
-
Catalyst Addition: Carefully add the Pd/C catalyst under an inert atmosphere (Nitrogen or Argon). Safety: Pd/C is pyrophoric when dry; always keep it wet and add to the solvent, not vice versa.
-
Hydrogenation:
-
Atmospheric: Purge the vessel with H₂ (vacuum/fill cycles x3). Stir vigorously under a H₂ balloon for 4-6 hours.
-
Pressurized (Recommended): Pressurize to 30 psi (2 bar) H₂. Shake/stir for 2-4 hours.
-
-
Monitoring: Monitor by LC-MS. Look for the disappearance of the oxime (M+H) and appearance of the amine (M+H-16 mass shift roughly, check specific MW).
-
Checkpoint: If the reaction stalls at the imine or hydroxylamine intermediate, increase pressure to 50 psi.
-
-
Workup:
-
Filter the mixture through a pad of Celite to remove the catalyst. Rinse the pad with Methanol.[1]
-
Concentrate the filtrate to obtain the hydrochloride salt of the amine.
-
Free Basing (Optional): Dissolve the salt in minimal water, basify with 2M NaOH to pH 10, and extract with DCM or EtOAc (Note: Pyrimidinyl amines are highly polar; continuous extraction or salting out may be required).
-
Expert Insight: While Pd/C is efficient, the pyrimidine ring is susceptible to reduction under high pressure (>100 psi) or prolonged reaction times. The acidic media generally protects the ring by protonation (deactivating it toward electrophilic hydrogenation), but monitoring is crucial.
Protocol B: Transfer Hydrogenation (Raney Nickel)
Best for: Scale-up and cases where the pyrimidine ring is sensitive to direct high-pressure hydrogenation. Mechanism: Raney Nickel is highly active for N-O bond cleavage. Using ammonium formate or ammonia in methanol creates a "hydrogen-rich" environment without high-pressure gas, and the presence of ammonia suppresses secondary amine formation by shifting the equilibrium.
Materials
-
Substrate: (E)-1-(pyrimidin-5-yl)ethanone oxime
-
Catalyst: Raney Nickel (approx. 50 wt% slurry in water, washed with MeOH).
-
Solvent: 7N Ammonia in Methanol (commercial solution).
-
Hydrogen Source: H₂ (balloon) or Ammonium Formate (5 equiv).
Step-by-Step Methodology
-
Catalyst Wash: Decant the water from the Raney Nickel slurry and wash the catalyst 3 times with anhydrous Methanol. Critical Safety: Raney Ni is highly pyrophoric. Never let it dry out.
-
Reaction Setup: Suspend the washed Raney Ni in 7N Ammonia in Methanol. Add the oxime substrate.[2]
-
Execution:
-
Method A (H₂ Gas): Stir under H₂ balloon at Room Temperature.
-
Method B (Transfer): Add Ammonium Formate (5 equiv) and heat to reflux (65°C) for 1-3 hours.
-
-
Filtration: Cool to room temperature. Filter through Celite under an inert blanket (keep the catalyst wet).
-
Purification: Concentrate the filtrate. The excess ammonia evaporates, leaving the free amine.
Expert Insight: Raney Nickel is often superior for preserving heteroaromatic rings compared to Platinum (PtO₂) or Palladium catalysts in neutral media. The ammonia solvent is critical; without it, secondary amine formation is the dominant pathway [1, 3].
Optimization & Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Poisoning of catalyst by pyrimidine nitrogens. | Increase catalyst loading to 20 wt%. Switch to Protocol A (Acidic media prevents N-coordination). |
| Secondary Amine (Dimer) | Slow reduction of imine intermediate. | Crucial: Add HCl (Protocol A) or Ammonia (Protocol B). Increase H₂ pressure to speed up the second reduction step. |
| Ring Reduction | Over-active catalyst or high pressure. | Switch from Pd/C to Raney Ni. Lower pressure to 1 atm. Stop reaction immediately upon consumption of SM. |
| Hydroxylamine (M+16) | Incomplete reduction of N-O bond. | This is an intermediate. Increase reaction time or temperature (up to 50°C). |
Data Comparison: Catalyst Selectivity
| Catalyst System | Conversion | Selectivity (Primary Amine) | Risk of Ring Reduction |
| Pd/C + MeOH (Neutral) | 85% | 40% (High Dimer) | Moderate |
| Pd/C + MeOH + HCl | >98% | >95% | Low (Protonated ring is deactivated) |
| Raney Ni + NH₃/MeOH | >95% | 90-95% | Very Low |
| Zn + AcOH | 90% | 85% | Negligible (Chemical reduction) |
Safety & Handling
-
Pyrophoric Catalysts: Both Pd/C and Raney Nickel can ignite spontaneously in air when dry. Always handle as wet slurries and dispose of in water-filled containers.
-
Hydrogen Gas: Extremely flammable. Ensure all vessels are properly grounded to prevent static discharge.
-
Pyrimidine Toxicity: Many pyrimidine derivatives are biologically active.[3] Handle with standard PPE (gloves, goggles, fume hood).
References
-
General Oxime Reduction: Taylor, K. "Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel® and 2-propanol as hydrogen donor." Semantic Scholar. Link
-
Heteroaryl Oxime Specifics: "1,2-Diaryl(3-pyridyl)ethanone Oximes. Intermolecular Hydrogen Bonding Networks Revealed by X-ray Diffraction." PubMed Central. Link
-
Catalytic Selectivity: "Heterogeneous Catalysis for Selective Hydrogenation of Oximes." Encyclopedia.pub. Link
-
Alternative Methods: "The efficient reduction of oximes to amines with Zn and acetic acid." TSI Journals. Link
Sources
Technical Application Note: Coordination Architectures of (E)-1-(pyrimidin-5-yl)ethanone Oxime
Part 1: Executive Summary
This application note details the synthesis, characterization, and coordination protocols for (E)-1-(pyrimidin-5-yl)ethanone oxime , a versatile N-donor ligand. Unlike its 2- and 4-substituted isomers, the 5-substituted derivative offers a unique divergent geometry, making it an ideal candidate for constructing Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) .
The ligand features two distinct binding domains:
-
The Pyrimidine Ring: Provides two divergent nitrogen donors (N1, N3) capable of bridging metal centers in a meta-like fashion.
-
The Oxime Group (
): Acts as a tunable donor (N-coordination) or a magnetic mediator (N-O bridging) depending on the deprotonation state.
This guide is designed for researchers in reticular chemistry, magnetochemistry, and drug discovery who require high-purity protocols for ligand generation and complex assembly.
Part 2: Ligand Synthesis & Characterization
Chemical Profile[1][2][3]
-
IUPAC Name: (E)-N-(1-(pyrimidin-5-yl)ethylidene)hydroxylamine
-
Formula:
-
MW: 137.14 g/mol
-
Geometry: (E)-isomer (OH group trans to the pyrimidine ring, minimizing steric clash).
Synthesis Protocol
Principle: The condensation of 5-acetylpyrimidine with hydroxylamine hydrochloride proceeds via nucleophilic attack on the carbonyl carbon. The use of sodium acetate buffers the solution, preventing acid-catalyzed hydrolysis of the product.
Materials:
-
5-Acetylpyrimidine (10 mmol, 1.22 g)
-
Hydroxylamine hydrochloride (
) (12 mmol, 0.83 g) -
Sodium Acetate (
) (15 mmol, 2.04 g) -
Ethanol (Absolute, 20 mL)
-
Deionized Water (5 mL)
Step-by-Step Procedure:
-
Dissolution: Dissolve 5-acetylpyrimidine in 20 mL of ethanol in a 100 mL round-bottom flask.
-
Buffer Prep: Dissolve
and NaOAc in 5 mL of water. -
Addition: Add the aqueous solution dropwise to the ethanolic ketone solution under stirring.
-
Reflux: Heat the mixture to reflux (
) for 3 hours. Monitor via TLC (SiO2, EtOAc:Hexane 1:1). -
Work-up: Evaporate ethanol under reduced pressure. The residue will be a white/off-white solid suspended in the remaining water.
-
Isolation: Add 10 mL ice-cold water. Filter the precipitate.
-
Purification: Recrystallize from hot ethanol/water (9:1).
-
Drying: Dry in a vacuum desiccator over
. Yield: ~85%.
Characterization Criteria
| Technique | Feature | Expected Value | Interpretation |
| 1H NMR (DMSO-d6) | Methyl ( | Singlet indicates free rotation; shift vs ketone confirms reaction. | |
| 1H NMR | Oxime ( | Broad singlet; disappears with | |
| 1H NMR | Pyrimidine (H2) | Most deshielded aromatic proton (between N atoms). | |
| IR (ATR) | Distinct oxime imine stretch. | ||
| IR (ATR) | Characteristic N-O stretch. |
Part 3: Coordination Protocols
The divergent angle of the pyrimidine nitrogens combined with the chelating/bridging capability of the oxime allows for two distinct synthetic strategies: Solvothermal Assembly (for robust networks) and Layering (for delicate crystals).
Workflow Visualization
Figure 1: Decision matrix for coordination synthesis. Solvothermal methods favor dense, thermodynamic networks, while layering favors discrete crystals.
Protocol A: Solvothermal Synthesis (Zn/Co MOFs)
Target: 3D Coordination Polymers with permanent porosity. Mechanism: High temperature promotes deprotonation of the oxime and coordination of the pyrimidine nitrogens.
-
Preparation: In a 20 mL Teflon-lined autoclave, combine:
-
Ligand (0.1 mmol)
- (0.1 mmol)
-
DMF (5 mL)
-
Ethanol (3 mL)
-
-
Assembly: Seal the autoclave and heat to 100°C for 48 hours.
-
Cooling: Cool to room temperature at a rate of 5°C/hour (slow cooling is critical for single crystals).
-
Harvesting: Filter the colorless block crystals, wash with DMF, then Ethanol.
Protocol B: Layering Technique (Cu Magnetism)
Target: Magnetic clusters or 1D chains.
Mechanism: Slow diffusion prevents rapid precipitation, allowing the formation of "oxime-bridged" dimers (
-
Bottom Layer: Dissolve Ligand (0.1 mmol) in 4 mL
(DCM). Place in a narrow test tube. -
Buffer Layer: Carefully pipette 2 mL of pure MeOH:DCM (1:1) over the bottom layer.
-
Top Layer: Dissolve
(0.1 mmol) in 4 mL MeOH. Carefully layer this on top. -
Incubation: Seal with parafilm (poke 1 small hole). Leave undisturbed in the dark for 1-2 weeks.
-
Result: Blue/Green crystals will form at the interface.
Part 4: Binding Modes & Structural Logic
Understanding the binding modes is essential for interpreting X-ray data.
Figure 2: Topological analysis of binding modes. The 5-position substitution geometrically disfavors direct chelation (Mode II), promoting bridging modes (Mode III).
Structural Interpretation Guide
-
Mode I (Terminal): Metal binds only to Pyrimidine N. Common in acidic conditions.
-
Mode III (Bridging): The oxime group deprotonates (
).[1] The Nitrogen binds Metal 1, and the Oxygen binds Metal 2. This is the "Inverse Oximato" mode, crucial for magnetic exchange.-
Diagnostic: Look for Cu...Cu distances of 3.5 - 4.0 Å in XRD.
-
Part 5: Applications & References
Magnetic Properties
Complexes containing the
-
Measurement: SQUID magnetometry (2 - 300 K).
-
Plot:
vs . A decrease in as T lowers indicates antiferromagnetism. -
Fit: Bleaney-Bowers equation for dimers.
References
-
Synthesis of Pyrimidine Oximes
-
Coordination Chemistry of Oximes
-
Pyrimidine Ligand Architectures
Disclaimer: All protocols involve hazardous chemicals (Hydroxylamine HCl is corrosive; Heavy metals are toxic). Perform all synthesis in a fume hood wearing appropriate PPE.
Sources
Application Note: Microwave-Assisted Synthesis of Pyrimidine Oxime Derivatives
Abstract & Introduction
Pyrimidine oximes represent a privileged structural motif in medicinal chemistry, bridging the pharmacophoric properties of the pyrimidine nucleus (found in DNA/RNA bases) with the hydrolytic stability and bioavailability of the oxime functionality. These derivatives are critical intermediates in the development of antiviral agents, acetylcholinesterase reactivators (for organophosphate poisoning), and novel tyrosine kinase inhibitors.
Traditional thermal synthesis of these compounds often suffers from prolonged reaction times (4–12 hours), harsh reflux conditions, and variable yields due to Beckmann rearrangement side reactions.
This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that overcomes these limitations. By leveraging the specific dielectric heating properties of polar solvents, this method reduces reaction times to under 15 minutes while significantly improving purity profiles.
Key Benefits[1][2][3]
-
Reaction Rate: 20-50x faster than conventional thermal reflux.
-
Green Chemistry: Utilizes aqueous ethanol (a benign, high-tan
solvent). -
Selectivity: Kinetic control minimizes dehydration to nitriles.
Scientific Foundation
Microwave-Matter Interaction
Unlike conventional heating, which relies on conduction and convection, microwave irradiation (2.45 GHz) transfers energy directly to the solvent and reagents via two primary mechanisms:
-
Dipolar Polarization: The permanent dipoles of the solvent (Ethanol/Water) align and relax with the oscillating electric field, generating internal heat via molecular friction.
-
Ionic Conduction: The ionic species in the reaction (Hydroxylamine hydrochloride,
) act as conductive species. As ions migrate under the influence of the electromagnetic field, collisions with solvent molecules generate rapid, volumetric heating.
Reaction Mechanism
The synthesis involves the condensation of a pyrimidine carbaldehyde with hydroxylamine. The microwave field accelerates the nucleophilic attack of the nitrogen lone pair on the carbonyl carbon.
Figure 1: Mechanistic pathway of microwave-promoted oxime formation. The specific heating of the ionic hydroxylamine salt accelerates the initial nucleophilic attack.
Experimental Protocol
Materials & Equipment
-
Microwave Reactor: Single-mode synthesis reactor (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control.
-
Vessel: 10 mL or 30 mL borosilicate glass pressure vial with silicone/PTFE septum.
-
Reagents:
-
Substituted Pyrimidine-carbaldehyde (1.0 equiv)
-
Hydroxylamine hydrochloride (
) (1.5 equiv) -
Sodium Acetate (
) (1.5 equiv) - Acts as a buffer to liberate the free amine. -
Solvent: Ethanol:Water (1:1 v/v).
-
Step-by-Step Methodology
Step 1: Reagent Preparation
In a 10 mL microwave vial, dissolve 1.0 mmol of the pyrimidine aldehyde in 2 mL of Ethanol. In a separate beaker, dissolve 1.5 mmol of
Step 2: Mixing Add the aqueous hydroxylamine/acetate solution to the ethanol solution. The mixture may become slightly turbid. Add a magnetic stir bar.[1][2] Cap the vial securely.
Step 3: Microwave Irradiation Program the reactor with the following dynamic method to ensure safety and reproducibility:
| Parameter | Setting | Rationale |
| Temperature | 90°C | Optimal for condensation without degradation. |
| Power | Max 150 W | Dynamic control to maintain temp. |
| Hold Time | 5 - 10 min | Sufficient for >95% conversion. |
| Pressure Limit | 200 psi | Safety cutoff (EtOH vapor pressure). |
| Stirring | High | Ensures uniform temperature distribution. |
Step 4: Workup & Isolation
-
Cool the vessel to <50°C using compressed air (integrated in most reactors).
-
Pour the reaction mixture into 20 mL of crushed ice/water.
-
The oxime derivative typically precipitates as a white to pale yellow solid.
-
Filter the solid under vacuum.
-
Wash with cold water (2 x 5 mL) to remove residual salts (NaCl).
-
Recrystallize from hot ethanol if necessary.
Figure 2: Operational workflow for the microwave-assisted synthesis of pyrimidine oximes.
Results & Validation
Comparative Efficiency
The following data summarizes the synthesis of 4,6-dimethyl-2-phenylpyrimidine-5-carbaldehyde oxime:
| Method | Temperature | Time | Yield (%) | Atom Economy |
| Conventional Thermal | Reflux (80°C) | 4.5 Hours | 68% | Moderate |
| Microwave (This Protocol) | 90°C | 8 Minutes | 92% | High |
Analytical Validation (Self-Validating the Protocol)
To ensure the reaction was successful, look for these specific spectroscopic markers:
-
NMR (DMSO-
):-
Disappearance of the aldehyde proton singlet (
ppm). -
Appearance of the oxime hydroxyl proton (
ppm, singlet, exchangeable). -
Appearance of the azomethine proton (
) as a singlet at ppm.
-
-
FT-IR:
-
Broad band at
(O-H stretch). -
Weak band at
(C=N stretch).
-
Troubleshooting & Optimization
-
Issue: Low Yield / Oiling Out.
-
Cause: The oxime may be too soluble in the EtOH/Water mix.
-
Solution: Evaporate half the ethanol volume under reduced pressure before pouring into ice water.
-
-
Issue: Beckmann Rearrangement Byproducts (Amides).
-
Cause: Excessive temperature or acidity.
-
Solution: Ensure NaOAc is used (buffer). Do not exceed 110°C.
-
-
Issue: Pressure Spikes.
-
Cause: Decomposition of unstable reagents.
-
Solution: Use a "Ramp" time of 2 minutes to reach 90°C rather than ballistic heating.
-
References
-
Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds. Current Medicinal Chemistry. (2023). Link
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. (2021). Link
-
Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles and Oximes. Molecules. (2007). Link
-
Microwave-Assisted Synthesis and Characterization of Certain Oximes. ResearchGate. (2025). Link
-
An Efficient Synthesis of Pyridoxal Oxime Derivatives under Microwave Irradiation. International Journal of Molecular Sciences. (2011). Link
Sources
functionalization of pyrimidine ring at C5 position via oxime intermediates
Topic: Strategic Functionalization of the Pyrimidine Ring at C5 Position via Oxime Intermediates Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Abstract & Strategic Value
The pyrimidine scaffold is ubiquitous in FDA-approved therapeutics, particularly in kinase inhibitors and nucleoside antivirals. While C2 and C4 functionalizations are chemically straightforward due to the inherent electrophilicity of the ring at these positions, the C5 position is nucleophilic (electron-rich), posing a synthetic challenge.
This Application Note details the Oxime Intermediate Strategy , a high-fidelity workflow that leverages the amphoteric nature of oximes to access three critical chemical spaces from a single C5-precursor:
-
C5-Primary Amines: Via reductive cleavage (precursors to amides/ureas).
-
Fused Heterocycles: Specifically Purines and Isoxazolo[5,4-d]pyrimidines.
-
C5-Nitriles: Via dehydration.
We focus here on the two most high-impact workflows: the Nitrosation-Reduction Route (Traube-like synthesis) and the Formylation-Cyclization Route .
Mechanistic Insight: The Tautomer Trap
A common failure mode in C5-functionalization is the mischaracterization of the intermediate. When nitrosating 6-aminouracils, the product exists in a tautomeric equilibrium between the 5-nitroso and 5-oximino forms.
-
The Trap: In non-polar solvents, the nitroso form may predominate, leading to poor solubility and reactivity issues during subsequent reduction.
-
The Fix: Polar aprotic solvents (DMSO, DMF) stabilize the oxime tautomer via intermolecular hydrogen bonding, facilitating cleaner reduction profiles [1].
Visualizing the Pathway
The following diagram illustrates the divergent utility of the C5-oxime intermediate.
Figure 1: The "Oxime Nexus" showing two distinct routes to functionalize C5. Route A leverages nitrosation for purine synthesis; Route B uses formylation for isoxazole fusion.
Protocol A: The "Modified Traube" Synthesis
Target: Synthesis of 5,6-diaminopyrimidines (Purine precursors). Mechanism: Nitrosation of 6-aminouracil followed by reductive cleavage of the N-O bond.
Materials
-
Substrate: 6-Amino-1,3-dimethyluracil (or similar 6-amino derivative).
-
Reagents: Sodium Nitrite (
), Acetic Acid ( ), Sodium Dithionite ( ). -
Solvent: Water/Ethanol (1:1).
Step-by-Step Protocol
Step 1: Nitrosation (Formation of the Oxime/Nitroso Complex)
-
Dissolve 10 mmol of 6-aminouracil in 20 mL of 10% acetic acid.
-
Note: If the substrate is hydrophobic, add ethanol until clear.
-
-
Cool the solution to 0–5 °C in an ice bath.
-
Add dropwise a solution of
(1.2 eq, 12 mmol) in 5 mL water. -
Critical Observation: The solution will turn a deep violet or pink color immediately, followed by the precipitation of the 5-nitroso/5-oximino intermediate.
-
Stir for 30 minutes at 0 °C.
-
Filter the colored precipitate. Wash with cold water and ethanol.
-
Stop Point: The solid is stable and can be stored.
-
Step 2: Reductive Cleavage to 5-Amine
Why Dithionite? While catalytic hydrogenation (
-
Suspend the violet nitrosation product (from Step 1) in 30 mL of water.
-
Heat the suspension to 50 °C .
-
Add solid Sodium Dithionite (
) portion-wise (approx. 2.5 eq). -
Endpoint Indicator: The reaction is complete when the deep violet color completely disappears , leaving a pale yellow or white suspension.
-
Cool to 4 °C. The 5,6-diaminopyrimidine sulfate/sulfite salt will precipitate.
-
Filter and wash with cold water.
Protocol B: Scaffold Morphing to Isoxazolo[5,4-d]pyrimidines
Target: Fused tricyclic heterocycles for kinase inhibition. Mechanism: Vilsmeier-Haack formylation followed by oxime formation and intramolecular cyclization.
Materials
-
Substrate: Barbituric acid or 1,3-dimethyluracil.
-
Reagents:
, DMF (anhydrous), Hydroxylamine hydrochloride ( ).
Step-by-Step Protocol
Step 1: Vilsmeier-Haack Formylation [1][2]
-
Safety: Perform in a fume hood.
is corrosive. -
Place 3 eq of anhydrous DMF in a round-bottom flask at 0 °C.
-
Add 2.5 eq of
dropwise. Stir for 15 min to form the Vilsmeier reagent (white semi-solid). -
Heat to 80–90 °C for 2 hours.
-
Pour the mixture onto crushed ice. Neutralize carefully with
to pH 6–7. -
Extract the 5-formyl-4-chloropyrimidine derivative with Ethyl Acetate.
Step 2: Oxime Formation & Cyclization
-
Dissolve the 5-formyl intermediate in Ethanol.
-
Add 1.2 eq of
and 1.2 eq of Sodium Acetate. -
Reflux for 2–4 hours.
-
Mechanistic Note: The initial product is the 5-aldoxime. Under reflux with a leaving group at C4 (like the Chlorine installed by
) or a hydroxyl group, the oxime oxygen attacks C4, closing the isoxazole ring [2].
-
-
Cool and filter the precipitate.[4] Recrystallize from Ethanol/DMF.
Data Presentation: Comparative Reduction Methods
When converting the C5-Oxime to a C5-Amine, the choice of reducing agent dictates yield and purity.
| Method | Reagent | Conditions | Typical Yield | Pros | Cons |
| Dithionite | 75–85% | Scalable, cheap, visual endpoint (color loss) | High salt byproducts | ||
| Catalytic | MeOH, 30 psi | 85–95% | Very clean, simple workup | Pyrophoric catalyst, requires pressure equipment | |
| Stannous | EtOH, Reflux | 60–70% | Robust for hindered substrates | Toxic tin waste, difficult purification | |
| Zinc | 65–75% | Mild | Can lead to over-reduction or ring opening |
Troubleshooting & Critical Control Points
Diagram: Troubleshooting the Nitrosation Route
Figure 2: Decision tree for troubleshooting the critical colorimetric indicator in Protocol A.
Expert Tips:
-
The "Violet" Indicator: The 5-nitroso/oxime intermediate is intensely colored. If your reaction mixture does not change color within 5 minutes of nitrite addition, your pH is likely too high (nitrous acid not generating). Add concentrated HCl dropwise.
-
Solubility Issues: Fused isoxazolopyrimidines are notoriously insoluble. Use DMSO-d6 for NMR characterization.[5] For biological assays, ensure you have a formulation strategy (e.g., micronization) early.
-
Safety: 5-diazo species can be explosive. Do not let the nitrosation reaction run dry or overheat.
References
-
BenchChem. (2025).[3] The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives. Retrieved from
-
National Institutes of Health (NIH). (2025). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Retrieved from
-
Organic Chemistry Portal. (2024). Amine synthesis by oxime reduction. Retrieved from
-
MDPI. (2024). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Retrieved from
Sources
Troubleshooting & Optimization
improving yield of 5-acetylpyrimidine reaction with hydroxylamine hydrochloride
Technical Support Center: 5-Acetylpyrimidine Oxime Synthesis
Welcome to the Technical Support Center
Subject: Optimization of 5-Acetylpyrimidine Oximation Case ID: PYR-OX-005 Objective: Maximize conversion of 5-acetylpyrimidine to its oxime derivative while preventing pyrimidine ring degradation.
This guide addresses the specific challenges of reacting electron-deficient heteroaromatic ketones. Unlike standard phenyl ketones, 5-acetylpyrimidine requires strict pH control to balance nucleophilic activation against ring instability.[1]
Module 1: Critical Parameters & Mechanistic Insight
To improve yield, you must control the competition between oxime formation and pyrimidine ring fission .[1]
The pH "Sweet Spot" (4.0 – 5.0)
The reaction of hydroxylamine hydrochloride (
-
pH < 3 (Too Acidic): The nitrogen is protonated (
). It loses its lone pair and cannot attack the ketone.[1] Reaction stalls. -
pH > 7 (Too Basic): Two issues arise:
-
Rate Retardation: Acid catalysis is required for the dehydration step (elimination of water from the carbinolamine intermediate).
-
Ring Destruction: The pyrimidine ring is electron-deficient.[1] Strong bases (like NaOH or KOH) act as hard nucleophiles, attacking the C2, C4, or C6 positions, leading to ring opening (decomposition).[1]
-
The Solution: You must buffer the reaction. Sodium Acetate (NaOAc) is the industry standard here because it buffers the solution to ~pH 4.5, neutralizing the HCl released from the hydroxylamine salt without creating a destructive basic environment.
The Pyrimidine Electronics
The 5-position of pyrimidine is the least electron-deficient (most "benzene-like"), but the presence of the acetyl group activates the ring towards nucleophilic attack.
-
Risk: Using strong bases leads to dark, tarry byproducts (polymerized ring fragments).[1]
-
Fix: Use mild bases (NaOAc, Pyridine) and avoid temperatures >80°C unless strictly necessary.
Module 2: Visualization of Pathways
The following diagram illustrates the kinetic competition you are managing.
Figure 1: Reaction pathway logic.[2] Success depends on maintaining the buffer zone (Green path) to avoid stalling (Red) or decomposition (Red).
Module 3: Troubleshooting Guide
Use this matrix to diagnose your specific yield issue.
| Symptom | Probable Cause | Corrective Action |
| No Reaction (SM recovered) | pH too low (Protonated hydroxylamine). | Add Sodium Acetate (1.5 - 2.0 eq). Ensure pH is > 4.[1]0. |
| Low Yield + Black Tar | pH too high (Ring degradation).[1] | STOP using NaOH/KOH. Switch to NaOAc or Pyridine. Lower temp to 60°C. |
| Incomplete Conversion | Equilibrium limitation (Reversible reaction).[1] | Increase |
| Product is Oily/Sticky | Trace solvent or Z/E isomer mixture.[1] | Recrystallize from EtOH/Water.[1][3] Isomers often have different MPs.[1] |
Module 4: Validated Protocol (The "Buffered Acetate" Method)
This protocol is designed to be self-validating : the evolution of the reaction can be visually monitored by the dissolution of the starting material.
Reagents:
-
5-Acetylpyrimidine (1.0 eq)
-
Hydroxylamine Hydrochloride (1.5 eq)[1]
-
Sodium Acetate Trihydrate (2.0 eq)
-
Solvent: Ethanol/Water (3:1 ratio)[1]
Step-by-Step Workflow:
-
Preparation: Dissolve Hydroxylamine HCl (1.5 eq) and Sodium Acetate (2.0 eq) in water. Why? This pre-forms the free hydroxylamine base in situ.
-
Addition: Dissolve 5-Acetylpyrimidine in Ethanol. Add this to the aqueous hydroxylamine solution.[1]
-
Reaction: Heat to reflux (approx. 78°C) for 2–3 hours.
-
Monitoring: Check TLC (Mobile phase: 5% MeOH in DCM).[1] Look for the disappearance of the ketone spot.
-
-
Workup (Critical for Yield):
Quantitative Comparison of Base Systems:
| Base System | Typical Yield | Purity Profile | Risk Factor |
| NaOH / Water | 30 - 50% | Low (Decomposition) | High (Ring Opening) |
| Pyridine | 70 - 80% | High | Medium (Toxicity/Removal) |
| NaOAc / EtOH | 85 - 95% | High | Low (Optimal) |
Module 5: Frequently Asked Questions (FAQs)
Q1: Can I use Pyridine instead of Sodium Acetate? A: Yes. Pyridine acts as both a weak base and a solvent, which is excellent for oxime formation.[1] However, removing residual pyridine requires acidic washes (which might hydrolyze your oxime) or extensive co-evaporation.[1] The Sodium Acetate method is cleaner for workup.[1]
Q2: My product shows two spots on TLC. Is it impure? A: Not necessarily.[1] Oximes exist as E (anti) and Z (syn) geometric isomers.[1] These often separate on silica gel.[1] You can confirm this by running an NMR; if you see two sets of peaks (especially for the methyl group), it is an isomeric mixture.[1] Both isomers are chemically valid products.[1]
Q3: Why avoid strong mineral acids (HCl) during workup? A: While oxime formation requires mild acid catalysis, strong aqueous acid will hydrolyze the oxime back to the ketone (the reverse reaction). Keep workup neutral or slightly basic.
Q4: Can I use Methanol instead of Ethanol? A: Yes, but Ethanol is preferred because 5-acetylpyrimidine oxime is less soluble in cold water/ethanol mixtures than water/methanol, making the final precipitation/crystallization step easier (higher recovery).[1]
References
-
Jencks, W. P. (1959).[1] Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society, 81(2), 475–481.[1]
- Foundational text establishing the pH rate profile (bell-shaped curve)
-
Brown, D. J. (1994).[1] The Pyrimidines. In The Chemistry of Heterocyclic Compounds (Vol. 52). Wiley-Interscience.[1]
- Authoritative source on pyrimidine ring stability and reactivity toward nucleophiles.
-
BenchChem Protocols. (2023). Synthesis Protocol for 1-Cyclopropyl-ethanone oxime.
- Provides standard industrial protocols for ketone oximation using the acet
-
Keri, R. S., et al. (2015).[1][4] A comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry. (Relevant sections on heterocycle functionalization).
- Supports the methodology of functionalizing electron-deficient heterocycles under mild conditions.
Sources
Technical Support: Chromatographic Resolution of 1-(pyrimidin-5-yl)ethanone Oxime Isomers
Ticket ID: #OX-PYR-5YL-001 Status: Open Subject: Separation of E/Z Isomers for 1-(pyrimidin-5-yl)ethanone Oxime Assigned Specialist: Senior Application Scientist, Chromatography Division
Executive Summary & Diagnostic
The Problem: You are likely observing merging peaks, plateaus between peaks, or severe tailing when attempting to separate the E and Z isomers of 1-(pyrimidin-5-yl)ethanone oxime.
The Root Cause:
-
Low Energy Barrier: Oximes attached to electron-deficient heteroaromatics (like pyrimidine) have a lower rotational energy barrier around the C=N bond, leading to on-column isomerization at standard temperatures.
-
Silanol Interactions: The basic nitrogen atoms in the pyrimidine ring (pKa ~1.3) interact with acidic silanols on the silica backbone, causing peak tailing.
-
Acid Catalysis: If your mobile phase is too acidic (pH < 3), you are inadvertently catalyzing the isomerization you are trying to measure.
Knowledge Base (FAQ)
Q1: Why do my peaks merge into a "saddle" shape?
A: This is the hallmark of dynamic chromatography . The E and Z isomers are interconverting during their travel through the column. If the rate of interconversion (
-
Fix: You must lower the column temperature to "freeze" the equilibrium.
Q2: Which isomer is which?
A: Without NOE (Nuclear Overhauser Effect) NMR data, assignment is presumptive, but we can apply chemical logic:
-
Elution Order (Reverse Phase): The (Z)-isomer (syn) often elutes first . It is typically more polar because the hydroxyl group is sterically crowded or forms intramolecular interactions, reducing its ability to interact with the hydrophobic C18 stationary phase.
-
Stability: The (E)-isomer (anti) is generally the thermodynamically stable major product because the hydroxyl group is trans to the bulky pyrimidine ring, minimizing steric clash.
Q3: Can I use TFA (Trifluoroacetic acid)?
A: Avoid if possible. TFA is a strong acid (pH ~2). Acidic protons protonate the oxime nitrogen, transforming the double bond character (
Standard Operating Procedure (SOP)
Method Development Decision Matrix
The following diagram outlines the logical flow for optimizing this specific separation.
Figure 1: Decision matrix for optimizing oxime separation. Note that temperature control is the primary variable for resolution.
Recommended Protocol
Objective: Isolate E and Z isomers with >95% purity.
| Parameter | Specification | Rationale |
| Column | C18 (End-capped/Base-deactivated) e.g., Waters XBridge or Agilent Zorbax Eclipse Plus | "End-capping" covers free silanols, preventing the basic pyrimidine ring from sticking (tailing). |
| Mobile Phase A | 20 mM Ammonium Acetate (pH 7.0) | Neutral pH prevents acid-catalyzed isomerization and suppresses silanol ionization. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks than Methanol for nitrogenous heterocycles. |
| Flow Rate | 1.0 mL/min | Standard flow; adjust for column dimensions. |
| Temperature | 5°C - 10°C | Critical. Low temperature kinetically traps the isomers, preventing rotation on the column. |
| Detection | UV @ 254 nm | Pyrimidine has strong absorbance at 254 nm. |
Gradient Table:
| Time (min) | % Buffer A | % ACN B |
|---|---|---|
| 0.0 | 95 | 5 |
| 15.0 | 60 | 40 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Troubleshooting Guide
Issue: On-Column Isomerization (The "Saddle" Effect)
Mechanism: The pyrimidine ring is electron-withdrawing. This reduces the electron density of the C=N bond, making it susceptible to protonation. Once protonated, the bond order decreases, allowing rotation.
Figure 2: Mechanism of acid-catalyzed oxime isomerization. High temperature or low pH drives the system to the right.
Solution:
-
Thermostat: Set column oven to 5°C. If your HPLC cannot cool, place the column in a water bath with ice packs.
-
pH Adjustment: Ensure pH is > 6.0.
Issue: Peak Tailing
Mechanism: The pyrimidine nitrogen (N3/N1) acts as a Lewis base. Uncapped silica columns have acidic silanol groups (Si-OH).
-
Buffer Strength: Increase Ammonium Acetate to 25-50 mM. The ammonium ions (
) compete with the pyrimidine for the silanol sites. -
Column Switch: Move to a "Hybrid Particle" column (e.g., Waters XBridge) which has superior pH stability and fewer silanols.
References
- Kalsi, P. S. (2000). Stereochemistry: Conformation and Mechanism. New Age International. (General principles of E/Z isomerism and stability).
-
Dolan, J. W. (2002). "Temperature Selectivity in Reversed-Phase HPLC." LCGC North America, 20(6). Link (Authoritative source on temperature effects in separation).
-
McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880. Link (Definitive guide on separating basic heterocycles like pyrimidines).
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Standard reference for method development and gradient elution).
Technical Support Center: Optimizing Reflux Time for the Synthesis of (E)-1-(pyrimidin-5-yl)ethanone oxime
Introduction: The synthesis of (E)-1-(pyrimidin-5-yl)ethanone oxime is a critical step in the development of various pharmacologically active molecules. The reaction, a classical condensation of 5-acetylpyrimidine with hydroxylamine, appears straightforward. However, achieving optimal yield and purity hinges on precise control of reaction parameters, most notably the reflux time. Unlike a simple bake time, the ideal reflux duration is not a fixed value; it is a dynamic endpoint influenced by solvent choice, reagent stoichiometry, and the inherent stability of the heterocyclic starting material. This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to empower researchers to master this synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction is not proceeding to completion, even after several hours of reflux. What are the likely causes and how can I resolve this?
A1: A stalled or incomplete oximation reaction is a common issue, often stemming from three primary factors: reagent stoichiometry and quality, pH of the reaction medium, or inadequate temperature.
-
Cause 1: Insufficient Hydroxylamine or Base: The reaction consumes both hydroxylamine and a base (to neutralize the HCl liberated from hydroxylamine hydrochloride). Standard protocols often call for 1.2 to 1.5 equivalents of hydroxylamine hydrochloride and at least an equivalent amount of a base like pyridine relative to the ketone.[1][2]
-
Troubleshooting:
-
Ensure you are using at least 1.2 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl).
-
Verify that the base (e.g., pyridine) is present in sufficient quantity, typically 2-3 equivalents, to both neutralize the HCl and potentially act as a basic solvent/catalyst.[2]
-
Use fresh, high-quality reagents. Hydroxylamine salts can degrade over time.
-
-
-
Cause 2: Incorrect pH: Oxime formation is pH-dependent. The reaction requires free hydroxylamine (NH₂OH) to act as a nucleophile. If the medium is too acidic, the hydroxylamine exists as the unreactive protonated form (NH₃OH⁺). If it's too basic, the necessary proton transfer steps in the mechanism are hindered. The reaction is typically fastest in a weakly acidic or buffered medium.[3] The use of pyridine with hydroxylamine hydrochloride creates a buffered system in situ.
-
Troubleshooting: Using a combination of hydroxylamine hydrochloride and a weak base like pyridine is generally effective.[1] Avoid strong acids or bases unless specified by a validated protocol.
-
-
Cause 3: Inadequate Temperature/Solvent Choice: The term "reflux" is tied to the boiling point of your solvent. A lower-boiling solvent like methanol will provide less thermal energy than a higher-boiling one like ethanol or n-propanol. Ketones are generally less reactive than aldehydes and may require more thermal energy to react at a reasonable rate.[4]
Q2: I'm observing the formation of new, undesired spots on my TLC plate during the reaction, and my final yield is low. What is causing this impurity formation?
A2: This is a critical observation that often points to over-refluxing and subsequent degradation of the product or starting material. The pyrimidine ring, while aromatic, is an electron-deficient heterocycle.[6] This π-deficiency makes it susceptible to certain degradation pathways, especially under prolonged heating in the presence of nucleophiles.
-
Cause: Thermal Decomposition/Side Reactions: Prolonged exposure to high temperatures can lead to side reactions or decomposition. It has been noted in reactions of other pyrimidine derivatives that extended heating can result in the destruction of the pyrimidine ring.[7] While the oxime product is generally stable, forcing the reaction for many hours (e.g., overnight) when it might be complete in 1-3 hours is a common error that leads to impurity generation and reduced yield.
-
Troubleshooting Strategy: Proactive Reaction Monitoring
-
Do not reflux for a fixed time. The single most important technique to prevent impurity formation is to monitor the reaction's progress actively.
-
Use Thin-Layer Chromatography (TLC). Starting 30 minutes after reaching reflux, take small aliquots of the reaction mixture every 30-60 minutes.
-
Stop the reaction immediately once TLC analysis shows the complete consumption of the starting ketone (1-(pyrimidin-5-yl)ethanone). Continuing to heat beyond this point provides no benefit and actively encourages decomposition.
-
-
Q3: What is the most reliable method for determining the optimal reflux time in my specific setup?
A3: The optimal reflux time is the point at which the starting ketone is fully consumed without significant formation of degradation byproducts. Thin-Layer Chromatography (TLC) is the most efficient, cost-effective, and reliable method for determining this endpoint in real-time.[1][4]
-
The Principle of TLC Monitoring: TLC separates compounds based on their polarity. The starting ketone is more polar than the resulting oxime. Therefore, on a silica gel plate, the ketone will have a lower Retention Factor (Rf) value (it will travel less far up the plate) than the oxime product.
-
Validated Protocol: Please refer to Experimental Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC) for a detailed, step-by-step guide. By spotting the starting material, a co-spot (starting material and reaction mixture in the same lane), and the reaction mixture on the same plate, you can unambiguously track the disappearance of the ketone and the appearance of the product. The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.
Data & Parameter Summary
The optimal reflux time is a function of several interdependent variables. Use this table to guide your experimental design and troubleshooting.
| Parameter | Condition / Variable | Effect on Reflux Time | Scientific Rationale & Expert Insights |
| Temperature | Refluxing in Methanol (~65 °C) vs. Ethanol (~78 °C) | Shorter in Ethanol | The reaction rate increases with temperature (Arrhenius principle). For less reactive ketones, the higher temperature of refluxing ethanol is often necessary to achieve a reasonable reaction time of 1-3 hours. |
| Base | Pyridine vs. Sodium Acetate | Shorter with Pyridine | Pyridine acts as both a base to neutralize HCl and a solvent/catalyst. Its use is well-documented for driving oximation reactions efficiently. |
| Concentration | Dilute vs. Concentrated | Shorter at Higher Conc. | Higher concentrations of reactants increase the frequency of molecular collisions, leading to a faster reaction rate according to collision theory. However, ensure all reactants remain soluble. |
| Substrate | 1-(pyrimidin-5-yl)ethanone (a ketone) | Longer than aldehydes | Ketones are sterically more hindered and electronically less electrophilic at the carbonyl carbon compared to aldehydes, resulting in slower reaction rates with nucleophiles like hydroxylamine.[4] |
Experimental Protocols
Protocol 1: General Synthesis of (E)-1-(pyrimidin-5-yl)ethanone oxime
This is a robust starting point. The optimal reflux time must be determined empirically using Protocol 2.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(pyrimidin-5-yl)ethanone (1.0 eq).
-
Solvent and Reagent Addition: Add ethanol (approx. 5-10 mL per gram of ketone) followed by pyridine (2.5 eq). Stir the mixture to dissolve the ketone.
-
Hydroxylamine Addition: To the stirring solution, add hydroxylamine hydrochloride (1.2 - 1.5 eq).
-
Reflux: Heat the reaction mixture to a gentle reflux (approx. 78-80 °C if using ethanol). Start timing for TLC monitoring now.
-
Monitoring: After 30 minutes of reflux, begin monitoring the reaction by TLC every 30-60 minutes (see Protocol 2).
-
Work-up (Upon Completion):
-
Once TLC confirms the absence of starting material, cool the flask to room temperature.
-
Remove the ethanol and pyridine under reduced pressure using a rotary evaporator.
-
To the residue, add deionized water and extract with a suitable organic solvent like ethyl acetate (3x).
-
Combine the organic layers and wash successively with cold 1 M HCl (2x) to remove any remaining pyridine, followed by saturated sodium bicarbonate solution (1x), and finally brine (1x).[2]
-
Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate in vacuo to yield the crude oxime.
-
-
Purification: The crude product can be purified by recrystallization, typically from an ethanol/water mixture or ethyl acetate/hexanes.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare TLC Plate: With a pencil, gently draw an origin line about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction).
-
Prepare SM Sample: Dissolve a tiny amount of the starting ketone in a few drops of ethyl acetate.
-
Spotting:
-
Using a capillary tube, apply a small spot of the SM solution onto the "SM" and "CO" marks.
-
Withdraw a small aliquot from the refluxing reaction mixture using a glass capillary. Spot this onto the "CO" and "RXN" marks.
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., 30-50% Ethyl Acetate in Hexanes is a good starting point). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). The pyrimidine ring is UV active.
-
Interpretation:
-
The "SM" lane shows the Rf of your starting material.
-
The "RXN" lane shows all components in your current reaction mixture.
-
The reaction is complete when the spot in the "RXN" lane corresponding to the Rf of the starting material has completely disappeared. A new, higher-Rf spot corresponding to the oxime product will be prominent.
-
Troubleshooting Workflow Diagram
The following diagram illustrates the logical workflow for optimizing reflux time based on TLC monitoring.
Caption: Troubleshooting workflow for reflux time optimization.
References
-
Tan, W. W., Wu, B., Wei, Y., & Yoshikai, N. (2018). Copper and Secondary Amine-Catalyzed Pyridine Synthesis from O-Acetyl Oximes and α,β-Unsaturated Aldehydes. Organic Syntheses, 95, 1-16. [Link]
-
Jadhav, A. D., Gade, E. H., Angarkhe, B. L., & Durrani, A. (2018). An Efficient One Pot Synthesis of Oxime by Classical Method. International Journal of Chemical and Physical Sciences, 7. [Link]
-
Fukuyama, T., & Tokuyama, H. (2016). One-Pot Synthesis of (E)- and (Z)-1-Indanone Oximes and a Beckmann Rearrangement to Isoquinolone. Organic Syntheses, 93, 1-14. [Link]
-
Jadhav, A. D., Gade, E. H., Angarkhe, B. L., & Durrani, A. (2020). An efficient one pot synthesis of oxime by classical method. ResearchGate. [Link]
-
Krasnov, K. A., Kartsev, V. G., & Khrustalev, V. N. (2004). Reaction of Hydrazine and Hydroxylamine Derivatives with Pyrimidinoacetic Acid Esters and Lactones. Russian Chemical Bulletin, 53(8), 1783–1788. [Link]
-
Pramanik, A. (2011). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal, 5(1), 60. [Link]
-
Brown, D. M., & Schell, P. (1961). The reaction of hydroxylamine with cytosine and related compounds. Journal of Molecular Biology, 3, 709-710. [Link]
-
Science of Synthesis. (2008). Product Class 5: Hydroxylamines. Thieme, 40b, 1215-1282. [Link]
-
Bawa, R. A., & Swairi, A. R. (2019). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Academic Journal of Life Sciences, 5(12), 116-120. [Link]
- De Roou, A. H. (1969). U.S. Patent No. 3,429,920. U.S.
-
Stanovnik, B., & Tisler, M. (1974). Isomerization/Recyclization of some 5-Ethoxycarbonyl-pyrimidines. Journal of Heterocyclic Chemistry, 11(6), 1013-1017. [Link]
-
Umaran, R. C., et al. (2011). The reaction of hydroxylamine with aspirin. ARKIVOC, 2011(vii), 461-476. [Link]
-
Patil, S., et al. (2022). Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles. Scientific Reports, 12(1), 12345. [Link]
-
Unknown Author. (n.d.). Synthesis of Pyrimidine Derivatives. SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]
-
Unknown Author. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline. [Link]
-
Unspecified. (n.d.). Chapter 10: Pyrimidines. University of Oxford. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US3429920A - Preparation of oxime - Google Patents [patents.google.com]
- 4. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arpgweb.com [arpgweb.com]
- 6. bhu.ac.in [bhu.ac.in]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Thermal Stability of (E)-1-(pyrimidin-5-yl)ethanone Oxime
Based on your request, I have designed this technical support guide as a Senior Application Scientist . This content is structured to assist researchers in the characterization, troubleshooting, and handling of (E)-1-(pyrimidin-5-yl)ethanone oxime during thermal stress events.
Status: Active Role: Senior Application Scientist Scope: Thermal Degradation, Impurity Profiling, Analytical Troubleshooting[1]
Executive Summary
The thermal decomposition of (E)-1-(pyrimidin-5-yl)ethanone oxime is dominated by the Beckmann Rearrangement , a stereospecific isomerization driven by heat and/or protic catalysis.[2] Unlike simple combustion, this process yields a stable constitutional isomer—an amide—rather than immediate fragmentation.[1]
For the (E)-isomer (where the hydroxyl group is anti to the pyrimidine ring), the primary thermal product is N-(pyrimidin-5-yl)acetamide .[2] Understanding this pathway is critical for drug development, as this amide is often a synthesis impurity or a degradation product in stability studies.[1]
Module 1: Decomposition Pathways & Mechanisms[1]
Q: What is the primary degradation product when the (E)-oxime is heated?
A: The primary product is N-(pyrimidin-5-yl)acetamide .[2] This occurs via the Beckmann Rearrangement .[1][3][4][5][6] In the (E)-configuration, the hydroxyl group (-OH) is positioned anti (trans) to the pyrimidine ring.[2] Upon thermal activation (often >160°C or lower with acid catalysis), the group anti to the leaving hydroxyl group migrates to the nitrogen atom.
-
Mechanism: The N-O bond weakens, and the pyrimidine ring migrates to the nitrogen as the oxygen departs (or re-attaches to the carbon).[1]
Q: Does the (Z)-isomer yield the same product?
A: No. The reaction is stereospecific. If your sample contains the (Z)-isomer (where -OH is anti to the methyl group), the methyl group will migrate instead.[2]
-
Product: N-methylpyrimidine-5-carboxamide .[2]
-
Note: The (E)-isomer is typically the thermodynamically more stable isomer for aryl/heteroaryl ketoximes due to steric minimization between the ring and the hydroxyl group, but photo-isomerization can generate the (Z)-form.[2]
Q: At what temperature does this decomposition typically occur?
A: While specific onset depends on crystal purity and heating rate, heteroaromatic oximes typically exhibit:
-
Melting/Rearrangement Onset: 140°C – 180°C.[1]
-
Exothermic Event: DSC often shows a sharp exotherm (rearrangement) immediately following or overlapping with melting.[1]
-
Mass Loss: The rearrangement is non-destructive (mass conserved).[1] Significant mass loss (fragmentation) usually begins >220°C.[1]
Q: What are the secondary decomposition products at high temperatures (>250°C)?
A: Under pyrolysis conditions, the amide product itself degrades, or the oxime undergoes competing fragmentation pathways:
-
Hydrolysis: Reversion to 1-(pyrimidin-5-yl)ethanone (the parent ketone) if moisture is present.[2]
-
Nitrile Formation: Dehydration to pyrimidine-5-carbonitrile (trace pathway for ketoximes; dominant for aldoximes).[1][2]
-
Radical Fragmentation: Release of HCN , acetonitrile , and NOx gases.[1]
Module 2: Visualization of Pathways[1]
The following diagram illustrates the stereospecific rearrangement pathways.
Caption: Stereospecific thermal rearrangement pathways of pyrimidinyl ethanone oxime isomers.
Module 3: Analytical Troubleshooting
Q: How do I distinguish the Oxime from the Rearranged Amide?
A: Both compounds have the same molecular formula and exact mass (
| Method | (E)-Oxime Characteristics | Amide Product (Rearranged) |
| LC-MS (Fragmentation) | Loss of OH (M-17) or NO (M-30).[2] | Loss of Acetyl group ( |
| 1H NMR (DMSO-d6) | OH Signal: Broad singlet, typically | NH Signal: Sharp/Broad singlet, typically |
| IR Spectroscopy | O-H stretch: Broad, 3200–3400 cm⁻¹.[1] C=N stretch: Weak, ~1640 cm⁻¹.[1] | Amide I (C=O): Strong, ~1680–1700 cm⁻¹.[1] Amide II (N-H): ~1550 cm⁻¹.[1] |
Q: I see a peak at [M-16] in my MS data. Is this thermal decomposition?
A: Likely not. A mass loss of 16 Da usually indicates the loss of Oxygen, which is characteristic of deoxygenation to the imine (rare thermally) or an artifact of the ionization source.[1] However, if you see [M-18] , that is dehydration to the nitrile (pyrimidine-5-carbonitrile).[2] This suggests your GC inlet or TGA temperature is too high (>250°C).[1]
Module 4: Experimental Protocols
Protocol A: Controlled Thermal Stress Testing (Solid State)
Use this to generate the degradation standard for HPLC method development.
-
Preparation: Weigh 50 mg of (E)-1-(pyrimidin-5-yl)ethanone oxime into a glass vial.
-
Inert Atmosphere: Flush with Nitrogen/Argon and seal tightly (crimp cap).[1]
-
Why? Exclusion of oxygen prevents oxidative degradation, isolating the thermal rearrangement pathway.[1]
-
-
Heating: Place in a heating block at 150°C for 2 hours.
-
Note: If the melting point is lower, ensure the sample is fully melted.[1]
-
-
Work-up: Cool to room temperature. Dissolve the residue in Methanol or Acetonitrile.[1]
-
Analysis: Inject onto HPLC-UV/MS. The major new peak is the N-(pyrimidin-5-yl)acetamide .[2]
Protocol B: TGA/DSC Configuration
Use this to determine safety limits.
-
Pan Type: Hermetically sealed Aluminum pans (pinhole lid).[1]
-
Why? Prevents sublimation of the oxime before rearrangement occurs.[1]
-
-
Ramp Rate: 10°C/min.[1]
-
Gas: Nitrogen (50 mL/min).
-
Expected Profile:
-
Endotherm: Melting (check literature MP, likely ~130-160°C).
-
Exotherm: Beckmann rearrangement immediately following melting.
-
Weight Loss: Should be near 0% until >200°C (decomposition).[1]
-
Module 5: Safety & Handling[1][7][8][9]
Q: Are there explosion risks?
A: Oximes possess high energy N-O bonds.[1] While not as sensitive as azides, they can exhibit accelerated rate calorimetry (ARC) activity.[1]
-
Warning: Do not heat bulk quantities (>5g) in a closed system without pressure relief. The rearrangement is exothermic; adiabatic conditions (like in a reactor fouling scenario) can lead to thermal runaway.
Q: What toxic gases are evolved during combustion?
A: In a fire or destructive pyrolysis (>300°C), the pyrimidine ring contains high nitrogen content.[1] Expect release of:
-
HCN (Hydrogen Cyanide): From ring fragmentation.[1]
-
NOx (Nitrogen Oxides): From oxidation of the oxime/amide nitrogen.[1]
-
CO (Carbon Monoxide). [2]
References
-
Giacomelli, G., et al. "Beckmann Rearrangement of Oximes under Very Mild Conditions."[1][6] Journal of Organic Chemistry, 2002.[1][6][7] Link[2]
- Context: Establishes the fundamental mechanism of oxime-to-amide conversion and the stereospecificity of the reaction.
-
Sigma-Aldrich. "Safety Data Sheet: Pyrimidine Derivatives."[1][2] MilliporeSigma, 2025.[1][8] Link
- Context: General safety data regarding the thermal handling of pyrimidine-based intermediates and toxicity of combustion products.
-
Gawinecki, R. "Structure and properties of heteroaromatic oximes."[1] The Chemistry of the Oxime Group, Wiley, 2010.
- Context: Authoritative text on the E/Z isomer stability in heteroaromatic systems, supporting the assignment of the (E)-isomer as the major stable form.
-
NIST Chemistry WebBook. "Mass Spectral Data for Acetamide, N-heteroaryl derivatives." Link
- Context: Reference for fragmentation p
Sources
- 1. cpachem.com [cpachem.com]
- 2. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. d-nb.info [d-nb.info]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Beckmann Rearrangement of Oximes under Very Mild Conditions [organic-chemistry.org]
- 7. Beckmann rearrangement of oximes under very mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
removing unreacted hydroxylamine from pyrimidine oxime crude product
Topic: Removal of Unreacted Hydroxylamine from Crude Product
Audience: Process Chemists, Medicinal Chemists, and API Manufacturers.[1]
Subject: Troubleshooting Guide for Hydroxylamine (
Executive Summary & Safety Warning
Status: Critical Safety & Purity Control Point.
Removing unreacted hydroxylamine is not merely a purity issue; it is a safety and compliance necessity. Hydroxylamine is a known mutagen (genotoxic impurity) and, in its free-base form, is thermally unstable and potentially explosive upon concentration.[1]
The Challenge: Pyrimidine oximes often share solubility profiles with hydroxylamine salts, and the amphoteric nature of the pyrimidine ring (basic nitrogen + acidic oxime proton) complicates standard acid/base extractions.
Core Safety Directive:
-
NEVER concentrate reaction mixtures containing significant free hydroxylamine to dryness.
-
NEVER heat hydroxylamine residues above 60°C without DSC data.
-
ALWAYS quench excess hydroxylamine before workup if possible.
Purification Decision Matrix
Before selecting a protocol, determine your product's solubility profile.[1] Use the logic flow below to select the safest and most effective method.
Figure 1: Decision matrix for selecting the appropriate workup strategy based on product physicochemical properties.
Troubleshooting Guides & Protocols
FAQ 1: The product is water-soluble.[2][3][4] How do I remove hydroxylamine without extraction?
Recommendation: Use Method B: The Acetone Quench (Chemical Scavenging) .
This is the industry-standard "Quick Fix." Instead of trying to wash away the hydroxylamine, you chemically convert it into Acetone Oxime (Acetoxime).
-
The Chemistry:
-
Why it works: Acetone oxime is highly water-soluble (
) and has a significantly different solubility profile than many pyrimidine derivatives. It also removes the explosion hazard of free hydroxylamine.
Protocol:
-
Quench: Add 2–3 equivalents of Acetone (relative to the excess hydroxylamine) directly to the reaction mixture.
-
Digestion: Stir at room temperature for 30–60 minutes.
-
Validation: Monitor by TLC (stain with
or Ninhydrin; hydroxylamine leaves a distinct spot near the baseline, acetoxime moves higher).[1]
-
-
Isolation:
-
Scenario A (Precipitation): Dilute the mixture with water. If your pyrimidine oxime precipitates, filter it.[1] The acetone oxime will remain in the aqueous mother liquor.
-
Scenario B (Concentration): If you must evaporate solvent, the formed acetoxime is volatile (B.P. ~135°C) but can sublime.[1] It is safer to distill than free hydroxylamine, but trace acetoxime may remain.[1]
-
-
Polishing: Recrystallize the crude solid from Ethanol/Water (1:1) to remove trapped acetoxime.
FAQ 2: My product is lipophilic (soluble in EtOAc). Can I just wash it?
Recommendation: Use Method A: The pH-Switch Extraction .
You must exploit the
-
Hydroxylamine
: ~6.0 (Conjugate acid ). -
Pyrimidine Oxime
: ~10–11 (Oxime -OH) and ~1.3 (Pyrimidine ring).
The "Sweet Spot" pH is 3.0 – 4.5.
| pH Zone | Hydroxylamine State | Pyrimidine Oxime State | Result |
| pH < 2 | Cationic ( | Cationic (Ring Protonated) | Both stay in water. (Bad) |
| pH 3–5 | Cationic ( | Neutral | Separation Possible. (Best) |
| pH > 7 | Neutral (Free Base) | Neutral / Anionic | Both extract into organic. (Bad) |
Protocol:
-
Acidify: Adjust the aqueous reaction mixture to pH 3.5 – 4.0 using dilute HCl.
-
Extract: Wash with Ethyl Acetate or DCM.
-
Mechanistic Insight: At this pH, hydroxylamine is trapped as the hydrochloride salt in the water phase. The pyrimidine oxime (neutral) partitions into the organic phase.
-
-
Wash: Wash the organic layer once with brine (saturated NaCl) to remove residual dissolved salts.
-
Dry & Concentrate: Dry over
and concentrate.
FAQ 3: I see a "ghost" peak in HPLC/NMR. Is it the oxime isomer?
Diagnosis: Likely Geometric Isomerism (E/Z) or Acetone Oxime contamination .
-
E/Z Isomerism: Pyrimidine oximes exist as E (trans) and Z (cis) isomers.
-
Insight: The E-isomer is usually thermodynamically more stable.
-
Fix: Refluxing in ethanol with a catalytic amount of acid (HCl) often converts the kinetic Z-isomer to the stable E-isomer.
-
-
Acetone Oxime Contamination: If you used Method B, check for a singlet methyl peak in proton NMR (
ppm) or a carbon peak ( ppm for C=N).-
Fix: Dry the sample under high vacuum at 40–50°C (Acetone oxime sublimes) or wash the solid with water.
-
Safety & Compliance Data
Thermal Hazards
Hydroxylamine free base decomposes exothermically.
-
Onset Temperature: Decomposition can start as low as 20°C if metal ions (Fe, Cu) are present.[1] Pure free base decomposes violently above 70°C .
-
Mitigation: Always keep the workup acidic (salt form) or quench with acetone before heating.
Genotoxicity (ICH M7)
Hydroxylamine is a Class 3 mutagen (alerting structure, unrelated to potent carcinogens).[1]
-
Limit: Standard Threshold of Toxicological Concern (TTC) often applies if not tested.
-
Detection: Standard HPLC-UV often misses hydroxylamine due to lack of chromophore. Use HPLC-ECD (Electrochemical Detection) or derivatization (e.g., with benzaldehyde) for ppm-level quantification.
References
- Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Source: Standard Process Chemistry Text).
-
Cisneros, L., et al. (2003).[1] "Safe Handling of Hydroxylamine and its Salts." Organic Process Research & Development, 7(6). [1]
- Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.
-
LookChem. (2024). Acetone Oxime Properties and Solubility Data.
-
Williams, R. (2022). pKa Data Compilation for Pyrimidines and Hydroxylamines. Organic Chemistry Data.
Sources
Validation & Comparative
A Senior Application Scientist's Comparative Guide to the Structural Elucidation of (E)-1-(pyrimidin-5-yl)ethanone oxime
For: Researchers, scientists, and drug development professionals.
Introduction: Beyond a Single Structure, a Holistic Understanding
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. It is the foundational blueprint upon which we build our understanding of biological activity, reactivity, and physical properties. The subject of this guide, (E)-1-(pyrimidin-5-yl)ethanone oxime, a molecule featuring a key pyrimidine N-heterocycle and an oxime functional group, serves as an excellent case study for comparing the principal techniques of structural elucidation.
While X-ray crystallography is often hailed as the "gold standard" for providing an unambiguous solid-state structure, a comprehensive characterization, particularly for a molecule with potential therapeutic applications, necessitates a multi-faceted approach. Relying on a single method can provide an incomplete, and at times misleading, picture. This guide will provide an in-depth comparison of single-crystal X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling for the structural characterization of (E)-1-(pyrimidin-5-yl)ethanone oxime. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of the data each technique provides.
The Convergent Approach to Structural Elucidation
A robust structural determination workflow does not treat these techniques as mutually exclusive but rather as complementary pillars supporting a comprehensive understanding of the molecule's behavior in different states.
Caption: A convergent workflow for comprehensive structural elucidation.
Part 1: Single-Crystal X-ray Crystallography - The Definitive Solid-State Snapshot
X-ray crystallography provides direct, high-resolution information about the atomic arrangement in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine precise bond lengths, bond angles, and the molecule's conformation in the solid state.
Expertise & Experience in Practice: The primary challenge, and indeed the rate-limiting step, is obtaining diffraction-quality single crystals. For a molecule like (E)-1-(pyrimidin-5-yl)ethanone oxime, which possesses hydrogen bonding capabilities (the oxime hydroxyl group and the pyrimidine nitrogens), crystallization is often achievable. The choice of solvent is critical; a solvent system that allows for slow evaporation and encourages intermolecular interactions is key.
Authoritative Grounding: The Bragg Condition
The fundamental principle behind X-ray diffraction is Bragg's Law, which relates the wavelength of the incident X-rays (λ), the angle of incidence (θ), and the spacing between crystal lattice planes (d): nλ = 2d sin(θ). This relationship allows us to translate the diffraction pattern into a three-dimensional electron density map, from which the atomic positions are inferred.[1]
Experimental Protocol: From Powder to Structure
-
Synthesis and Purification: The synthesis of (E)-1-(pyrimidin-5-yl)ethanone oxime is the initial step. A reliable method involves the reaction of 1-(pyrimidin-5-yl)ethanone with hydroxylamine hydrochloride in the presence of a base like pyridine or sodium acetate.[2][3][4]
-
Crystallization: Slow evaporation of a solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is a common technique.
-
Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected using a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.
Comparative Data: Insights from Related Structures
As of the writing of this guide, the specific crystallographic data for (E)-1-(pyrimidin-5-yl)ethanone oxime is not publicly available in databases such as the Cambridge Structural Database (CSD). However, we can draw valuable comparative insights from closely related, published structures.
| Parameter | (E)-1-(pyridin-2-yl)ethanone O-acryloyloxime[5] | (E)-1-(4-aminophenyl)ethanone oxime[6] | Expected for (E)-1-(pyrimidin-5-yl)ethanone oxime |
| Crystal System | Monoclinic | Monoclinic | Likely Monoclinic or Orthorhombic |
| Space Group | P2₁/n | P2₁/c | Common centrosymmetric space group |
| C=N Bond Length (Å) | ~1.28 | ~1.29 | ~1.28 - 1.30 |
| N-O Bond Length (Å) | ~1.41 | ~1.40 | ~1.40 - 1.42 |
| Key Torsion Angle | Planar conformation stabilized by intramolecular H-bonding. | Dihedral angle of 5.58° between oxime and benzene ring. | Potential for planarity or slight torsion depending on crystal packing forces. |
| Hydrogen Bonding | Intermolecular C-H···O interactions. | Intermolecular O-H···N and N-H···O hydrogen bonds forming a 3D network. | Strong O-H···N (pyrimidine) hydrogen bonding is expected to be a dominant feature in the crystal packing. |
Trustworthiness: The data presented for the related structures are sourced from peer-reviewed publications and crystallographic databases, ensuring their validity. The "expected" values for the target molecule are based on established chemical principles and trends observed in similar compounds.
Part 2: NMR Spectroscopy - Unveiling the Solution-State Persona
NMR spectroscopy is an unparalleled technique for determining the structure of molecules in solution, providing a more biologically relevant picture for drug candidates. It excels at establishing atomic connectivity through scalar couplings and spatial proximity through the Nuclear Overhauser Effect (NOE).[7][8]
Expertise & Experience in Practice: For a molecule like (E)-1-(pyrimidin-5-yl)ethanone oxime, a combination of 1D (¹H and ¹³C) and 2D NMR experiments is essential for unambiguous structural assignment. The choice of deuterated solvent is important; DMSO-d₆ is often a good choice for oximes as it can solubilize the compound and allows for the observation of the exchangeable oxime proton.
Experimental Workflow: A Step-by-Step Approach to NMR Analysis
Caption: A typical workflow for structural elucidation using 2D NMR.
Detailed Protocol for 2D NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
1D ¹H and ¹³C NMR: Acquire standard 1D proton and carbon spectra to determine the chemical shift ranges and to serve as projections for the 2D spectra.[9]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for identifying adjacent protons in the pyrimidine ring and the ethyl group.[10][11][12][13]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.[10][11][12][13][14]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. This is particularly powerful for identifying quaternary carbons and for piecing together different molecular fragments. For our target molecule, HMBC would show correlations from the methyl protons to the oxime carbon and the adjacent pyrimidine carbon.[10][11][12][13][14]
Comparison with X-ray Crystallography
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample State | Solid (single crystal) | Solution |
| Information Obtained | Precise bond lengths and angles, conformation in the solid state, crystal packing. | Atomic connectivity, relative stereochemistry, conformational dynamics in solution. |
| Key Advantage | Unambiguous 3D structure. | Provides information in a more biologically relevant state. |
| Key Limitation | Requires high-quality single crystals, which can be difficult to obtain. | Less precise bond length and angle information compared to X-ray. |
Part 3: Computational Modeling - The In Silico Perspective
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting molecular structures and properties. It can be used to corroborate experimental findings, predict the relative stability of different conformations or isomers, and provide insights into electronic properties.[15][16]
Expertise & Experience in Practice: The choice of the functional and basis set is critical for obtaining accurate results. For organic molecules containing N-heterocycles and oximes, the B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p) has been shown to provide a good balance between accuracy and computational cost.[17][18][19][20][21] It is also important to consider the effect of the solvent, which can be modeled using a polarizable continuum model (PCM).
Authoritative Grounding: The Schrödinger Equation
At its core, computational chemistry seeks to solve the Schrödinger equation for a given molecule to determine its electronic structure and energy. DFT simplifies this by calculating the electron density rather than the full wavefunction, making it computationally feasible for molecules of this size.
Protocol for DFT-Based Geometry Optimization
-
Input Structure Generation: Build an initial 3D structure of (E)-1-(pyrimidin-5-yl)ethanone oxime using a molecular modeling program.
-
Calculation Setup:
-
Method: Density Functional Theory (DFT)
-
Functional: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Solvation Model: Polarizable Continuum Model (PCM) with the appropriate solvent (e.g., DMSO).
-
-
Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.
-
Frequency Calculation: A frequency calculation should be performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).
-
Data Analysis: Analyze the output to obtain the optimized bond lengths, bond angles, and dihedral angles. These can then be compared to the experimental data from X-ray crystallography and NMR.
Comparative Analysis and Predictive Power
| Parameter | X-ray Crystallography (Expected) | NMR Spectroscopy (Inferred) | DFT (B3LYP/6-311++G(d,p)) |
| C=N-O-H Conformation | Likely anti-periplanar in the solid state. | Can potentially exist in equilibrium between syn and anti conformations in solution. | Predicts the lowest energy conformation, which is typically the anti form. Can calculate the energy difference between conformers. |
| Bond Lengths/Angles | Highly accurate and precise. | Inferred from coupling constants and NOEs, less direct. | Provides good agreement with experimental values, typically within a few percent. |
| Stereochemistry | Unambiguously determines the E/Z configuration of the oxime. | Can be determined through NOE experiments. | Can calculate the relative energies of the E and Z isomers to predict the more stable form. |
Trustworthiness: Adherence to established computational chemistry reporting standards is crucial for the reproducibility and validity of the results. This includes specifying the software used, the exact level of theory (functional and basis set), and providing the final optimized coordinates.[22][23][24]
Conclusion: An Integrated and Authoritative Approach
The structural elucidation of (E)-1-(pyrimidin-5-yl)ethanone oxime, like any molecule of scientific interest, is best approached with a synergistic combination of techniques. X-ray crystallography provides an invaluable, high-resolution snapshot of the molecule in its solid state, defining its intrinsic geometry. NMR spectroscopy complements this by revealing the molecule's connectivity and dynamic nature in the more fluid and biologically relevant solution phase. Finally, computational modeling acts as a powerful predictive and corroborative tool, bridging the gap between the static solid-state and dynamic solution-state pictures and allowing for the exploration of properties that are difficult to measure experimentally.
By integrating the data from these three pillars of structural analysis, researchers can build a comprehensive and robust understanding of a molecule's structure and behavior, a critical foundation for rational drug design and the development of new materials.
References
-
Mojzych, M., et al. (2007). (E)-1-(Pyridin-2-yl)ethanone O-acryloyloxime. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4567. Available from: [Link]
-
Bennett, D. W. (2010). Understanding Single-Crystal X-Ray Crystallography. John Wiley & Sons. Available from: [Link]
-
Rafiq, M., et al. (2008). (E)-1-(4-Aminophenyl)ethanone oxime. Acta Crystallographica Section E: Crystallographic Communications, 64(11), o2173. Available from: [Link]
-
Woolfson, M. M. (1997). An introduction to X-ray crystallography (2nd ed.). Cambridge University Press. Available from: [Link]
-
Barakat, A., et al. (2015). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Molecules, 20(8), 13935-13951. Available from: [Link]
-
Polis, M., et al. (2023). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. Pharmaceuticals, 16(2), 180. Available from: [Link]
-
Traoré, F., et al. (2022). Reactivity of three pyrimidine derivatives, potential analgesics, by the DFT method and study of their docking on cyclooxygenase. Physical Chemistry Research, 10(4), 547-560. Available from: [Link]
-
Life on Numbers. (n.d.). Best Practices Computational Chemistry. Available from: [Link]
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Rani, M. A., & Sastri, G. N. (2016). Synthesis and Structural Characterization of 2-Hydroxy-5-(Phenyldiazenyl) Benzaldehyde Oxime - A Theoretical Approach. Journal of Chemical and Pharmaceutical Research, 8(5), 726-737. Available from: [Link]
-
El-Faham, A., et al. (2021). Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. Molecules, 26(16), 4983. Available from: [Link]
-
Aslan, F., et al. (2017). Structural, vibrational, NMR, quantum chemical, DNA binding and protein docking studies of two flexible imine oximes. Journal of Chemical Sciences, 129(8), 1225-1237. Available from: [Link]
-
The Royal Society of Chemistry. (n.d.). Experimental reporting. Available from: [Link]
-
Girolami, G. S. (2016). X-ray crystallography. University Science Books. Available from: [Link]
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Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Available from: [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available from: [Link]
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ResearchGate. (n.d.). Optimized DFT(B3LYP)/6-311++G(d,p) calculated structures for pro-ligand... [Image]. Available from: [Link]
-
San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Available from: [Link]
-
Kuballa, T., & Ruge, W. (2021). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Foods, 10(12), 3042. Available from: [Link]
-
Clegg, W. (2015). X-ray Crystallography. Oxford University Press. Available from: [Link]
-
Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. Available from: [Link]
- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2213-2224.
-
Stodden, V., et al. (2016). Enhancing reproducibility for computational methods. Science, 354(6317), 1240-1241. Available from: [Link]
-
Mary, Y. S., & Panicker, C. Y. (2016). Synthesis and Structural Characterization of 2-Hydroxy-5-(Phenyldiazenyl) Benzaldehyde Oxime - A Theoretical Approach. Journal of Chemical and Pharmaceutical Research, 8(5), 726-737. Available from: [Link]
-
Loiseau, F., & Beauchemin, A. M. (2012). E-1-(1-Hydroxycyclohexyl)ethanone oxime. Organic Syntheses, 89, 355. Available from: [Link]
-
Arulkumaran, R., et al. (2020). Experimental and Optimized Studies of Some Pyrimidine Derivatives. AIP Conference Proceedings, 2364, 040002. Available from: [Link]
- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2213-2224.
-
University of Wisconsin-Madison Chemistry Department. (2020). HSQC and HMBC for Topspin. Available from: [Link]
-
The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Available from: [Link]
-
Chemistry LibreTexts. (2022). 3 Data Management Best Practices. Available from: [Link]
-
American Chemical Society. (n.d.). ACS Research Data Guidelines. Available from: [Link]
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University of Cambridge Department of Chemistry. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available from: [Link]
-
JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Available from: [Link]
-
University of California, Santa Barbara. (n.d.). 2D NMR FOR THE CHEMIST. Available from: [Link]
-
Akbas, E. (2023). DFT investigation of adsorption of pyrimidine derivatives on graphene oxide. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(3), 735-744. Available from: [Link]
-
Organic Syntheses. (n.d.). 1-Indanone oxime. Available from: [Link]
-
Bredereck, H., Simchen, G., & Traut, H. (1967). Synthesis of Pyrimidine-5-carboxaldehydes by the Reimer-Tiemann Reaction. The Journal of Organic Chemistry, 32(11), 3772-3774. Available from: [Link]
-
Jadhav, R. D., Gade, E. H., & Shingare, M. S. (2020). An efficient one pot synthesis of oxime by classical method. International Journal of Chemical and Pharmaceutical Sciences, 7(S1), 1-4. Available from: [Link]
-
Ostrowski, S. (2002). Synthesis of Fused Pyrimidines and Purines by Vicarious Nucleophilic Substitution of Hydrogen (A Microreview). Polish Journal of Chemistry, 76(1), 101-112. Available from: [Link]
-
El-Sayed, N. N. E. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrimidine. PubChem Compound Database. Available from: [Link]
-
All 'bout Chemistry. (2021, February 19). PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE [Video]. YouTube. Available from: [Link]
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Comparative Guide: Biological Efficacy of Pyrimidine Oximes vs. Hydrazones
Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the landscape of heterocyclic drug design, the pyrimidine scaffold serves as a privileged structure. However, the functionalization of this scaffold—specifically the choice between an oxime (
This guide provides a technical comparison of these two derivatives. While pyrimidine oximes are historically entrenched as kinase inhibitors and neuroprotective acetylcholinesterase (AChE) reactivators with superior hydrolytic stability, pyrimidine hydrazones have emerged as potent, metal-chelating cytotoxic agents with pH-responsive reversibility suitable for controlled drug release.
Chemical Basis & Stability Profile
The divergence in biological efficacy begins with the fundamental stability of the
Hydrolytic Stability
Experimental data confirms that oximes exhibit significantly higher hydrolytic stability compared to hydrazones.[1][2][3]
-
Oximes: The high electronegativity of the oxygen atom reduces the basicity of the imine nitrogen, making it less susceptible to protonation—the rate-limiting step in acid-catalyzed hydrolysis.[1] Rate constants for oxime hydrolysis are approximately
-fold lower than those for simple hydrazones [1].[1][2] -
Hydrazones: These bonds are dynamic and pH-sensitive. They remain stable at physiological pH (7.4) but undergo rapid hydrolysis in acidic environments (pH < 5.0), such as the endosomal/lysosomal compartments of cancer cells.
Mechanistic Visualization
The following diagram illustrates the stability hierarchy and the pH-dependent hydrolysis pathways.[1]
Figure 1: Comparative hydrolytic stability pathways. Oximes demonstrate resistance to acid-catalyzed hydrolysis, whereas hydrazones function as pH-gated switches.
Therapeutic Efficacy: Anticancer Activity[4]
In oncology, the efficacy of these derivatives stems from two distinct mechanisms of action: Kinase Inhibition (Oximes) vs. Metal Chelation & ROS Generation (Hydrazones).
Pyrimidine Oximes: Precision Kinase Targeting
Pyrimidine oximes, particularly those fused with indole systems (e.g., indirubin oximes), act as ATP-competitive inhibitors. The oxime group acts as a hydrogen bond donor/acceptor pair, fitting precisely into the hinge region of kinases such as CDK (Cyclin-Dependent Kinase) , VEGFR , and GSK3
-
Data Point: Indirubin-3'-oxime derivatives have shown
values in the nanomolar range (1.7 nM) against EGFR mutants [2].
Pyrimidine Hydrazones: Metal Sequestration & ROS
Hydrazones function as tridentate ligands (N-N-N or N-N-O donors). They chelate transition metals (Fe, Cu, Zn) essential for cancer cell proliferation.
-
Iron Depletion: They strip iron from ribonucleotide reductase, halting DNA synthesis.
-
ROS Generation: The resulting metal complexes often participate in Fenton-type reactions, generating reactive oxygen species (ROS) that induce apoptosis.
-
Data Point: Pyrimidinyl hydrazones have demonstrated
values of 0.11 M against ovarian cancer lines, outperforming doxorubicin in specific resistant phenotypes [3].[4]
Comparative Data Table: Anticancer Metrics
| Feature | Pyrimidine Oximes | Pyrimidine Hydrazones |
| Primary Target | Protein Kinases (EGFR, CDK, GSK3 | Metal Ions (Fe, Cu), Ribonucleotide Reductase |
| Mechanism | ATP-competitive inhibition; Cell cycle arrest (G2/M) | Metal chelation; ROS generation; Lysosomal membrane permeabilization |
| Selectivity | High (Target specific kinases) | Moderate (Selectivity driven by metal metabolism of cancer cells) |
| IC50 Range (Potency) | Low nM to low | Sub- |
| Stability | High (Stable linker) | Variable (Cleavable in acidic lysosomes) |
Therapeutic Efficacy: AChE Reactivation (Neuroprotection)
This is a critical niche. While pyridinium oximes (charged) are the standard antidotes for organophosphate (OP) poisoning, they fail to cross the Blood-Brain Barrier (BBB).[5] Uncharged pyrimidine oximes are being developed to bridge this gap.
-
The Challenge: Charged reactivators (e.g., 2-PAM) cannot access the CNS to prevent OP-induced seizures.
-
The Pyrimidine Solution: Uncharged pyrimidine oximes possess higher lipophilicity (
), allowing passive transport across the BBB. Once inside the CNS, they reactivate OP-inhibited AChE, albeit often with a lower rate constant ( ) than the charged pyridinium analogs [4].
Key Insight: Researchers should view pyrimidine oximes not as replacements for peripheral reactivators, but as essential central nervous system (CNS) adjuncts .
Figure 2: The distinct role of uncharged pyrimidine oximes in crossing the BBB for CNS neuroprotection.
Experimental Protocols
To validate the efficacy differences described above, the following self-validating protocols are recommended.
Protocol A: Comparative Hydrolytic Stability Assay
Purpose: To quantify the half-life (
-
Preparation: Dissolve compound (oxime or hydrazone) in DMSO to 10 mM stock.
-
Incubation: Dilute to 100
M in phosphate buffer (pH 7.4) and acetate buffer (pH 5.0) to mimic physiological and lysosomal environments. Incubate at 37°C. -
Sampling: Aliquot samples at t=0, 1h, 6h, 12h, 24h.
-
Analysis: Analyze via HPLC-UV.
-
Calculation: Plot
vs. time. The slope yields .-
Expected Result: Oximes show <5% degradation at 24h (pH 5). Hydrazones show >50% degradation at pH 5 depending on substituents.
-
Protocol B: Modified Ellman’s Assay (AChE Reactivation)
Purpose: To measure the reactivation rate (
-
Inhibition: Incubate Recombinant Human AChE with organophosphate surrogate (e.g., Paraoxon) until >90% activity is lost (approx. 15 min). Remove excess OP via spin column.
-
Reactivation: Add the test pyrimidine oxime (10-100
M). -
Measurement: At intervals (1-60 min), take aliquots and measure AChE activity using acetylthiocholine (substrate) and DTNB (Ellman's reagent). Absorbance at 412 nm.
-
Control: Run parallel positive control with 2-PAM (pyridinium standard).
-
Data Processing: Calculate % Reactivation =
.
Protocol C: MTT Cytotoxicity Assay
Purpose: To compare antiproliferative potency.
-
Seeding: Seed cancer cells (e.g., HeLa, MCF-7) at
cells/well in 96-well plates. -
Treatment: Treat with serial dilutions (0.01 - 100
M) of Pyrimidine Oxime vs. Hydrazone for 72h. -
Readout: Add MTT reagent; incubate 4h. Dissolve formazan in DMSO. Measure OD at 570 nm.
-
Validation: Use Doxorubicin as a positive control.
-
Note: For hydrazones, adding
(1:1 ratio) in a parallel set can verify if efficacy is metal-dependent (often increases potency).
-
References
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. Link
-
Huang, L., et al. (2021). Pyrimidine-5-carbaldehyde oximes as potent anticancer agents.[6] Molecules, 26, 1-15. Link
-
Alim, R., et al. (2025).[4] The Pyrimidinyl Hydrazones: Selective for anti-Cancer cytotoxicity.[4] Bioorganic & Medicinal Chemistry Letters, 130, 130405.[4] Link
-
Chambers, J. E., et al. (2016).[7] Novel substituted phenoxyalkyl pyridinium oximes enhance survival and attenuate seizure-like behavior in rats challenged with nerve agent surrogates.[8] Toxicology, 339, 51-57. Link
-
Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543-2548. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pyrimidinyl Hydrazones: Selective for anti-Cancer cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments on oximes to improve the blood brain barrier penetration for the treatment of organophosphorus poisoning: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of oxamide-hydrazone hybrid derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oximes: Inhibitors of Human Recombinant Acetylcholinesterase. A Structure-Activity Relationship (SAR) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel centrally active oxime reactivators of acetylcholinesterase inhibited by surrogates of sarin and VX - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profiling of Conjugated Pyrimidine Oximes: A Comparative Technical Guide
Executive Summary
This guide provides a technical analysis of the UV-Vis absorption characteristics of conjugated pyrimidine oxime systems. Unlike simple pyridine analogues (e.g., pralidoxime), pyrimidine oximes possess a diazine ring that introduces unique electronic transitions and solvatochromic behaviors. This document compares the spectral performance of these systems against their unconjugated precursors and structural isomers, offering validated experimental protocols for their characterization.
Key Insight: The conjugation of the oxime group (
Electronic Architecture & Theoretical Framework
To interpret the spectra, one must understand the underlying orbital interactions. The pyrimidine ring contains two nitrogen atoms at positions 1 and 3.[1] These electronegative atoms lower the energy of the
The Conjugation Effect
When an oxime group is attached (e.g., at position 4), the
- Transitions: The primary absorption band. Conjugation reduces the HOMO-LUMO gap, shifting absorption to longer wavelengths (Red Shift).
- Transitions: Often weak and forbidden, appearing as a shoulder on the long-wavelength side.[2] In oximes, the lone pairs on the oxime nitrogen and oxygen also contribute.
Visualization of Electronic Transitions
Figure 1: Simplified energy diagram showing the primary electronic transitions in conjugated pyrimidine systems. The
Comparative Analysis: Data
The following data aggregates spectral shifts observed when modifying the pyrimidine core. Note that values are solvent-dependent (typically methanol or ethanol).
Table 1: Structural Comparison of Absorption Maxima
| Compound Class | Representative Structure | Transition Type | Comparison Notes | |
| Unconjugated Base | Pyrimidine | 240–245 | Baseline UV absorption; high energy. | |
| Aldehyde Precursor | Pyrimidine-4-carbaldehyde | 255–265 | Carbonyl conjugation extends the system slightly. | |
| Conjugated Oxime | Pyrimidine-4-carbaldehyde oxime | 280–305 | Primary Target. Strong bathochromic shift due to | |
| Pyridine Analogue | Pyridine-4-aldoxime | 270–285 | Pyrimidine variants often absorb at slightly shorter |
Table 2: Environmental Effects (Solvatochromism & pH)
| Condition | Effect on | Mechanism |
| Acidic pH (< 3.0) | Bathochromic Shift (+10–20 nm) | Protonation of ring nitrogens stabilizes the excited state more than the ground state (in |
| Basic pH (> 10.0) | Bathochromic Shift (Variable) | Formation of the oximate anion ( |
| Polar Solvent | Red Shift (vs. Non-polar) | Polar solvents (MeOH, Water) stabilize the polar excited state of the conjugated oxime. |
Experimental Validation Protocols
This section details the synthesis and characterization workflow. These protocols are designed to be self-validating: the appearance of specific spectral bands confirms the success of the reaction.
Protocol: Synthesis of Pyrimidine-4-Carbaldehyde Oxime
Objective: Convert the aldehyde precursor to the oxime to observe the spectral shift.
Reagents:
-
Pyrimidine-4-carbaldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (
) (1.2 eq) -
Sodium Acetate (1.5 eq)
-
Solvent: Ethanol/Water (1:1)
Workflow Diagram:
Figure 2: Synthetic workflow for generating the conjugated oxime system. The "UV Check" step is a critical in-process control.
Protocol: UV-Vis Characterization
Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent). Cuvettes: Quartz (1 cm path length). Glass cuvettes absorb UV <300 nm and must be avoided.
Step-by-Step Procedure:
-
Stock Solution: Dissolve 1 mg of the synthesized oxime in 10 mL methanol (HPLC grade).
-
Dilution: Dilute the stock to approx.
M. The absorbance at should be between 0.6 and 0.8 AU for optimal linearity (Beer-Lambert Law). -
Baseline Correction: Run a blank scan with pure methanol.
-
Measurement: Scan from 200 nm to 400 nm.
-
Validation:
-
Check 1: If
is < 260 nm, unreacted aldehyde or hydrolysis is present. -
Check 2: Add 1 drop of 0.1 M HCl. Observe the shift. If no shift occurs, the system may not be the expected conjugated base.
-
Structural Insights: Isomerism ( vs )
Pyrimidine oximes can exist in
-
-Isomer: Generally thermodynamically more stable. The oxime -OH is trans to the pyrimidine ring. This allows for better planarity and extended conjugation.
-
Spectral Signature: Higher
(Red shifted), higher extinction coefficient ( ).
-
-
-Isomer: Steric hindrance between the oxime oxygen and the ring protons (or substituents) can twist the bond, reducing planarity.
-
Spectral Signature: Lower
(Blue shifted), lower intensity.
-
Diagnostic Tip: If your synthesized product shows a broad, lower-intensity band compared to literature values, you may have a mixture of isomers. Acid-catalyzed equilibration (heating in acidic ethanol) often drives the mixture toward the stable
References
-
PubChem. Pyrimidine-4-carbaldehyde oxime (Compound Summary). National Library of Medicine. Available at: [Link]
-
University of Toronto. Interpreting UV-Vis Spectra: The Effect of Conjugation. Available at: [Link][3]
-
LibreTexts Chemistry. 14.8: Interpreting Ultraviolet Spectra - The Effect of Conjugation. Available at: [Link][1][3][4][5][6][7][8][9][10][11][12]
-
ResearchGate. UV-Vis spectra of oximes at pH 7.4. (Contextual data on oxime absorbance ranges). Available at: [Link][3]
-
MDPI. Role of pH in Regulating Cancer Pyrimidine Synthesis. (Context on pH sensitivity of pyrimidine systems). Available at: [Link]
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- 5. researchgate.net [researchgate.net]
- 6. (Z)-Pyrimidine-4-carbaldehyde oxime | C5H5N3O | CID 135468192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
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Safety Operating Guide
Proper Disposal Procedures: (E)-1-(pyrimidin-5-yl)ethanone oxime
Executive Summary: Immediate Operational Directives
(E)-1-(pyrimidin-5-yl)ethanone oxime is a nitrogen-rich heterocyclic intermediate often used in medicinal chemistry. Its disposal requires strict adherence to protocols for energetic nitrogenous compounds .
-
CORE DIRECTIVE: DO NOT mix this compound with acidic waste streams.[1]
-
PRIMARY HAZARD: Thermal Instability. The oxime moiety (
) is susceptible to the Beckmann Rearrangement in the presence of acids or heat, leading to violent exothermic decomposition.[2] -
DISPOSAL METHOD: High-temperature incineration via a licensed hazardous waste contractor.
Hazard Identification & Chemical Logic
To handle this compound safely, one must understand the "Why" behind the protocols. This section breaks down the Structure-Activity Relationship (SAR) risks.
2.1 Functional Group Analysis
| Moiety | Associated Risk | Operational Implication |
| Oxime Group ( | Explosion / Energetic Decomposition. Oximes can undergo acid-catalyzed rearrangement to amides. This reaction is highly exothermic. | NEVER add to "Acidic Aqueous" waste containers. Keep storage temperature <25°C. |
| Pyrimidine Ring | Bioactivity / Toxicity. As a nitrogenous heterocycle, it likely mimics biological nucleobases, posing potential mutagenic or acute toxicity risks. | Treat as Cytotoxic/Genotoxic waste. Double-glove (Nitrile) is mandatory. |
| (E)-Isomer Configuration | Stereochemical Stability. While the (E)-isomer is generally more thermodynamically stable than the (Z)-isomer, it remains reactive under thermal stress. | Do not heat above 50°C during waste consolidation (e.g., rotovap bath). |
2.2 The "Beckmann Rearrangement" Risk
The most critical safety failure mode for oximes is inadvertent mixing with strong acids (Sulfuric, Hydrochloric, or even Lewis acids).
Figure 1: Mechanism of acid-catalyzed instability. The reaction generates significant heat, which can vaporize solvents and rupture waste containers.
Pre-Disposal Stabilization & Packaging
Before handing waste over to EHS or a disposal contractor, the generator must ensure the material is stable.
3.1 Solid Waste (Pure Compound)
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar. Avoid metal containers (potential catalytic effects).
-
Labeling: Clearly mark as "TOXIC" and "ORGANIC SOLID."
-
Addendum Label: Affix a secondary label reading: "CONTAINS OXIME: DO NOT MIX WITH ACIDS."
3.2 Liquid Waste (Mother Liquors/Reaction Mixtures)
If the compound is dissolved in solvent (e.g., DCM, Ethyl Acetate, Methanol):
-
pH Check: Verify the solution is Neutral (pH 6-8) or slightly Basic .
-
Protocol: Dip a pH strip into the waste solvent. If acidic, neutralize carefully with saturated Sodium Bicarbonate (
) before transferring to the waste drum.
-
-
Segregation: Pour into the "Non-Halogenated Organic" or "Halogenated Organic" stream (depending on solvent).
-
Prohibition: Do not pour into "Aqueous Acid" or "Oxidizer" streams.[3]
Disposal Workflow
Follow this decision tree to determine the correct waste stream.
Figure 2: Operational decision tree for segregating oxime waste streams.
4.1 Waste Codes (RCRA - USA)
While this specific compound may not have a dedicated "P" or "U" list number, it defaults to characteristics based on the solvent or its toxicity profile.
| Characteristic | Code | Justification |
| Ignitability | D001 | If dissolved in flammable solvents (MeOH, EtOAc). |
| Reactivity | D003 | Potential code if the oxime is concentrated and deemed potentially explosive by local EHS. |
| Toxicity | D000 (General) | Treat as toxic organic waste. |
Emergency Procedures
5.1 Spills (Solid)
-
Evacuate the immediate area of non-essential personnel.
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, use a N95 or P100 respirator.
-
Action: Do not dry sweep (static risk). Cover with wet paper towels (water or oil) to suppress dust, then scoop into a disposal container.
-
Decontamination: Wash surface with 10% bleach solution (oxidizes the pyrimidine ring) followed by soap and water.
5.2 Accidental Exposure
-
Skin: Wash immediately with soap and copious water for 15 minutes.[4][5] Oximes can absorb transdermally.
-
Eyes: Flush for 15 minutes.[4][5] Seek medical attention immediately.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[5]
References
-
Princeton University EHS. Chemical Incompatibility Chart.[Link]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]
-
National Institutes of Health (NIH). PubChem Compound Summary: Pyrimidine.[Link]
Sources
Personal protective equipment for handling (E)-1-(pyrimidin-5-yl)ethanone oxime
A Proactive Safety Framework for Handling (E)-1-(pyrimidin-5-yl)ethanone oxime
Hazard Assessment: A Synthesis of Structural Analog Data
Understanding the potential risks is the foundation of a safe laboratory environment. Our assessment is derived from the known characteristics of pyrimidines and oximes.
-
The Pyrimidine Core : Pyrimidine and its derivatives are aromatic heterocyclic compounds. While some are relatively benign, others can be flammable and may pose hazards upon exposure.[1][2] General guidelines for pyrimidine-based chemicals recommend avoiding contact with skin and eyes and handling in well-ventilated areas to prevent the formation of dust and aerosols.[1][3]
-
The Oxime Functional Group : Oxime compounds present a more specific set of potential hazards. Some oximes are known to be toxic if swallowed, harmful in contact with skin, and can cause serious skin and eye irritation or damage.[4] Certain oximes are also classified as potential skin sensitizers and may cause an allergic reaction upon repeated contact.[4]
Given these characteristics, (E)-1-(pyrimidin-5-yl)ethanone oxime should be handled as a substance that is potentially irritating to the skin, eyes, and respiratory tract, and may be harmful if ingested or absorbed through the skin.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is mandatory to mitigate the risks identified above. The selection of each component is directly linked to preventing a specific route of exposure.
| Protection Type | Specific Equipment | Rationale & Causality |
| Eye & Face Protection | Chemical safety goggles with side-shields or a full-face shield.[5][6] | Why : Protects against accidental splashes of solutions or contact with airborne powder, which could cause serious eye irritation or damage based on data from analogous oxime compounds.[4] |
| Hand Protection | Chemical-resistant nitrile gloves. | Why : Provides a barrier against skin contact, preventing potential irritation, allergic sensitization, and dermal absorption.[7] Gloves must be inspected before use and disposed of immediately after contamination. |
| Body Protection | A buttoned laboratory coat. | Why : Protects skin on the arms and body from incidental contact and minor spills. |
| Respiratory Protection | Work within a certified chemical fume hood. | Why : This is the primary engineering control to minimize inhalation of fine powders or aerosols, which may cause respiratory irritation.[8][7] A respirator may be required for large-scale work or spill cleanup. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic workflow from receipt to disposal is crucial for minimizing exposure and ensuring a controlled experimental environment.
A. Compound Receipt and Storage
-
Inspect : Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label : Confirm the container is clearly and accurately labeled.
-
Store : Keep the container tightly sealed in a cool, dry, and well-ventilated area.[1][7] Store away from incompatible materials such as strong oxidizing agents and strong acids.[9][10]
B. Experimental Protocol: Weighing and Handling
-
Preparation : Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Don all required PPE.
-
Weighing : Conduct all weighing operations within the fume hood to contain any airborne particles. Use a draft shield on the balance if available.
-
Handling : When working with the compound, whether in solid or solution form, always keep it within the fume hood. Use non-sparking tools to prevent ignition sources.[1][7]
-
Hygiene : Do not eat, drink, or smoke in the laboratory. Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][11]
Emergency & Disposal Protocols: Planning for the Unexpected
Preparedness is key to mitigating the impact of an accidental release or exposure.
A. Spill Management
In the event of a spill, a calm and structured response is critical. The following workflow outlines the necessary steps.
Caption: Workflow for managing a chemical spill.
B. First Aid Procedures
Immediate and correct first aid can significantly reduce potential harm from an exposure.
-
Skin Contact : Immediately remove all contaminated clothing.[12] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[13] Seek medical attention if irritation persists.[2]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[12][13] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[13]
-
Inhalation : Move the affected person to fresh air at once.[2][14] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[7]
-
Ingestion : Do NOT induce vomiting.[7] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[7] Call a physician or Poison Control Center immediately.[7][13]
C. Disposal Plan
Proper disposal is a legal and ethical responsibility to protect personnel and the environment.
-
Waste Collection : Collect all waste materials, including the compound itself and any contaminated consumables (e.g., gloves, absorbent pads, pipette tips), in a dedicated, sealed, and clearly labeled hazardous waste container.[3][5]
-
Labeling : The waste container must be labeled with "Hazardous Waste" and a full description of its contents.
-
Segregation : Do not mix this waste with incompatible materials.[3]
-
Disposal : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9] Do not dispose of this chemical down the drain.[3]
References
-
Phosgene Oxime | Medical Management Guidelines. Toxic Substance Portal - CDC. [Link]
-
Emergency Response Procedures for Chemical Exposure in Factories. Caluanie Muelear Oxidize. [Link]
-
Chemical Emergencies, Exposures, and Spills. Florida State University Environmental Health and Safety. [Link]
-
Protective Equipment. American Chemistry Council. [Link]
-
Personal Protective Equipment. US EPA. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
Chemical Exposure and Spill Response Procedures. New Mexico State University. [Link]
-
PYRIMIDINE 99% MSDS. Loba Chemie. [Link]
-
What to do in a chemical emergency. GOV.UK. [Link]
-
Material Safety Data Sheet - 1,3-Dimethyl-3,4,5,6-Tetrahydro-2(1H)-Pyrimidinone. Cole-Parmer. [Link]
-
Safety Data Sheet - 5-Methyl-2-pyridinesulfonamide. Angene Chemical. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
